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  • Product: 5-azaspiro[2.4]heptane-7-carboxylic acid
  • CAS: 1427195-37-6

Core Science & Biosynthesis

Foundational

discovery and synthesis pathways for 5-azaspiro[2.4]heptane-7-carboxylic acid

Discovery and Synthesis Pathways for 5-Azaspiro[1]heptane-7-carboxylic Acid A Technical Guide for Advanced Scaffold Generation in Medicinal Chemistry Introduction: Escaping Flatland with Spirocycles Modern drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Discovery and Synthesis Pathways for 5-Azaspiro[1]heptane-7-carboxylic Acid

A Technical Guide for Advanced Scaffold Generation in Medicinal Chemistry

Introduction: Escaping Flatland with Spirocycles

Modern drug discovery is increasingly moving away from planar, sp²-hybridized molecules toward complex, sp³-rich architectures. This paradigm shift—often termed "escaping flatland"—improves target selectivity, enhances metabolic stability, and increases aqueous solubility. Within this space, the 5-azaspiro[1]heptane-7-carboxylic acid scaffold has emerged as a highly valuable, conformationally restricted bioisostere for proline and pyrrolidine-3-carboxylic acid.

By locking the pyrrolidine ring into a specific spatial arrangement via a spiro-fused cyclopropane ring, medicinal chemists can precisely control the vector of the carboxylic acid pharmacophore. This scaffold has been instrumental in the development of potent SGLT1 inhibitors for metabolic disorders 2 and advanced quinolone-based antibacterial agents targeting DNA gyrase 3.

Retrosynthetic Analysis & Strategic Approaches

The topological challenge of the spiro[1]heptane system lies in the efficient construction of the sterically congested spiro-center. We typically deploy two distinct synthetic pathways depending on the required substitution pattern:

  • Pathway A ([3+2] Cycloaddition): The industry standard for generating the unsubstituted core. It relies on the generation of a non-stabilized azomethine ylide that undergoes a concerted cycloaddition with a cyclopropylideneacetate dipolarophile.

  • Pathway B (Castagnoli-Cushman Reaction): Utilized when highly decorated or functionalized analogs (e.g., trifluoromethylated or aryl-substituted variants) are required, leveraging cyclic anhydrides and imines 4.

Retrosynthesis Target 5-Azaspiroheptane-7-carboxylic Acid Sub1 Pathway A: [3+2] Cycloaddition Target->Sub1 Disconnection A Sub2 Pathway B: Castagnoli-Cushman Reaction Target->Sub2 Disconnection B Pre1A Cyclopropylideneacetate Sub1->Pre1A Pre1B Azomethine Ylide Precursor Sub1->Pre1B Pre2A Cyclic Anhydride Sub2->Pre2A Pre2B Functionalized Imine Sub2->Pre2B

Figure 1: Retrosynthetic disconnection strategies for the 5-azaspiro[1]heptane scaffold.

Pathway A: The [3+2] Azomethine Ylide Cycloaddition (Core Protocol)

This pathway is the most scalable and atom-economical route to the core scaffold. The protocol below is designed as a self-validating system , ensuring that each chemical transformation is verified before proceeding.

Causality of Experimental Choices
  • Reagent Selection: We utilize N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine as the ylide precursor. Upon treatment with catalytic Trifluoroacetic Acid (TFA), the methoxymethyl group is eliminated, followed by desilylation. This specific sequence generates a highly reactive 1,3-dipole under exceptionally mild conditions (room temperature), preventing the thermal degradation often seen with alternative precursors.

  • Solvent System (Saponification): A 1:1 mixture of THF and MeOH is critical. The spirocyclic ester is highly lipophilic, while the NaOH is aqueous. THF acts as the primary solubilizer, while MeOH serves as a phase-transfer cosolvent that accelerates the nucleophilic attack of the hydroxide ion on the sterically hindered ester carbonyl adjacent to the spiro-center.

Self-Validating Experimental Protocol

Step 1: Cycloaddition to form 5-Benzyl-5-azaspiro[1]heptane-7-carboxylic acid ethyl ester

  • Prerequisite: Ensure dichloromethane (DCM) is strictly anhydrous to prevent premature quenching of the ylide intermediate.

  • Execution: Dissolve cyclopropylidene acetic acid ethyl ester (1.0 eq) and the ylide precursor (1.5 eq) in DCM (0.2 M). Add a 1.0 N solution of TFA in DCM (0.05 eq) dropwise. Stir at ambient temperature for 30 minutes.

  • IPC (In-Process Control): Analyze via LC-MS.

  • Acceptance Criteria: Complete consumption of the dipolarophile and presence of the product mass ( m/z 274 [M+H]+ ). Evaporate solvent and purify via Kugelrohr distillation or flash chromatography.

Step 2: Saponification to the Free Acid

  • Execution: Dissolve the intermediate in a 1:1 mixture of THF/MeOH. Add 1M aqueous NaOH (2.0 eq). Stir at room temperature for 1 hour.

  • IPC: Monitor by TLC (Hexanes/EtOAc 7:3).

  • Acceptance Criteria: Disappearance of the high-Rf ester spot. Quench with 2M HCl to pH ~3, extract with EtOAc, and concentrate to yield the crude acid.

Step 3: Debenzylation and Reprotection (Optional but Standard)

  • Execution: To convert the benzyl-protected amine to a more versatile Boc-protected building block, dissolve the crude acid in EtOH. Add 10% Pd/C (0.1 eq by weight) and Boc-anhydride (1.2 eq). Stir under an H₂ atmosphere (1 atm) for 12 hours.

  • IPC: Filter through Celite, concentrate, and analyze via NMR.

  • Acceptance Criteria: Disappearance of aromatic benzyl protons (7.2-7.4 ppm) and appearance of the massive Boc tert-butyl singlet (~1.4 ppm) in the ¹H-NMR spectrum.

Workflow Step1 Step 1: Cycloaddition TFA Catalysis 30 min, 25°C IPC1 IPC 1 LC-MS: m/z 274 Step1->IPC1 Step2 Step 2: Saponification NaOH, THF/MeOH 1 h, 25°C IPC1->Step2 IPC2 IPC 2 Aqueous Extraction Step2->IPC2 Step3 Step 3: Reprotection Pd/C, H2, Boc2O 12 h, 25°C IPC2->Step3 IPC3 IPC3 Step3->IPC3

Figure 2: Self-validating experimental workflow and IPC checkpoints for Pathway A.

Pathway B: Castagnoli-Cushman Reaction for Complex Analogs

While the [3+2] cycloaddition excels for the bare scaffold, drug discovery programs frequently require heavy functionalization to probe structure-activity relationships (SAR). The Castagnoli-Cushman Reaction (CCR) provides a direct route to highly substituted analogs.

By reacting azomethines (imines) with cyclic anhydrides, complex spiro-fused lactams can be synthesized. For example, reacting an imine derived from 4-methoxybenzaldehyde with a highly substituted cyclic anhydride yields complex derivatives like (2R,3R)-5-(4-Methoxybenzyl)-4-oxo-6-(4-methoxyphenyl)-5-azaspiro[1]heptane-7-carboxylic acid4. This pathway is critical when steric hindrance prevents post-cyclization functionalization of the spiro-core.

Quantitative Data & IPC Metrics

The following table summarizes the expected thermodynamic parameters, yields, and critical validation metrics for the standard [3+2] cycloaddition pathway.

Reaction StepPrimary Reagents / CatalystTemp (°C)Time (h)Typical YieldKey IPC Validation Metric
1. Cycloaddition Ylide Precursor, Dipolarophile, TFA250.585 - 90%LC-MS: m/z 274 [M+H]+
2. Saponification Ester intermediate, NaOH, THF/MeOH251.0> 95%TLC: Complete loss of SM
3. Reprotection Benzyl-acid, H₂, Pd/C, Boc₂O2512.080 - 85%¹H-NMR: Boc singlet at ~1.4 ppm

References

  • Pyrazole compound and pharmaceutical use thereof (US20150183763A1)
  • 3-aminoquinazolin-2,4-dione antibacterial agents (AU200120899B2 / WO0153273A1)
  • Source: ACS Omega (2020)

Sources

Exploratory

Introduction: The Strategic Value of Three-Dimensionality in Medicinal Chemistry

An In-Depth Technical Guide to 5-Azaspiro[2.4]heptane-7-carboxylic Acid: A Conformationally Constrained Proline Analogue for Modern Drug Discovery In the landscape of modern drug discovery, the pursuit of molecules with...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-Azaspiro[2.4]heptane-7-carboxylic Acid: A Conformationally Constrained Proline Analogue for Modern Drug Discovery

In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and optimized pharmacokinetic profiles is paramount. A significant shift away from flat, aromatic structures towards more three-dimensional (3D) molecular architectures has been a key strategy in achieving these goals.[1] Spirocyclic scaffolds—structures where two rings share a single common atom—are at the forefront of this movement.[2][3] Their inherent rigidity and novel 3D topology offer a powerful tool to lock in specific molecular conformations, which can lead to improved binding affinity for biological targets and a reduction in off-target effects.[2][4]

This guide focuses on a particularly valuable building block within this class: 5-azaspiro[2.4]heptane-7-carboxylic acid . As a constrained, non-natural amino acid, it serves as a rigid analogue of proline, one of the most important amino acids for defining the secondary structure of peptides and proteins.[5] By incorporating a spiro-fused cyclopropane ring, this molecule provides medicinal chemists with a unique tool to introduce precise conformational constraints into peptides, peptidomimetics, and small molecule drugs, ultimately enhancing their therapeutic potential.[6] Its most notable application to date is as a crucial intermediate in the synthesis of Ledipasvir, a highly potent antiviral agent used for the treatment of Hepatitis C Virus (HCV).[5]

This document will provide a comprehensive overview of the synthesis, properties, and applications of 5-azaspiro[2.4]heptane-7-carboxylic acid, offering researchers and drug development professionals a technical resource to leverage this powerful scaffold in their programs.

Physicochemical Properties and Structural Features

5-Azaspiro[2.4]heptane-7-carboxylic acid is a proline mimetic where the C4 position of the pyrrolidine ring is replaced by a spiro-fused cyclopropane. This seemingly small modification has profound implications for the molecule's shape and properties. The cyclopropyl group locks the pucker of the five-membered ring, significantly reducing its conformational flexibility compared to proline. This pre-organization can reduce the entropic penalty upon binding to a protein target, potentially leading to higher affinity.[2]

The introduction of the spirocyclic system also increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor often correlated with improved clinical success due to better solubility and metabolic stability.[4]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1427195-37-6 (racemate)
1427203-49-3 ((S)-enantiomer)[7]
1427203-53-9 ((R)-enantiomer)[8][9]
Molecular Formula C₇H₁₁NO₂[7]
Molecular Weight 141.17 g/mol [7]
Fsp³ 0.86[8]
InChI Key TWXWMEGIVQLEOG-UHFFFAOYSA-N
Physical Form Light Yellow / Off-White Solid[9]
Synonyms 4-Spirocyclopropyl proline[10]

Enantioselective Synthesis: A Catalytic Approach

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, access to enantiomerically pure forms of 5-azaspiro[2.4]heptane-7-carboxylic acid is critical. While several synthetic routes exist, including resolutions of racemic mixtures, enantioselective catalytic methods offer an efficient and elegant solution.[5] A notable approach involves a one-pot double allylic alkylation of a glycine imine equivalent under phase-transfer catalysis, followed by functional group transformations.[5][11]

Experimental Protocol: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This protocol is adapted from the enantioselective synthesis described by Palomo et al. in Molecules (2020).[5] It leverages a chiral cinchona alkaloid-derived catalyst to control the stereochemistry of the key cyclization step.

Step 1: Synthesis of (S)-tert-butyl 4-methylenepyrrolidine-2-carboxylate

  • To a stirred solution of the N-diphenylmethylene glycine tert-butyl ester and 1,3-dichloroprop-2-ene in toluene, add the chiral phase-transfer catalyst.

  • Cool the mixture and add a solution of aqueous potassium hydroxide.

  • Stir the biphasic mixture vigorously at low temperature until the starting material is consumed (as monitored by TLC).

  • Separate the organic phase, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash chromatography to yield the intermediate, (S)-tert-butyl 4-methylenepyrrolidine-2-carboxylate.

Causality: The chiral phase-transfer catalyst forms a chiral ion pair with the enolate of the glycine imine, directing the approach of the electrophile (1,3-dichloroprop-2-ene) to establish the (S) stereocenter in a highly enantioselective manner.

Step 2: Cyclopropanation

  • Prepare a solution of diazomethane in diethyl ether (Caution: Diazomethane is explosive and toxic; handle with extreme care using appropriate safety measures).

  • To a solution of the 4-methylenepyrrolidine intermediate and a palladium catalyst (e.g., Palladium(II) acetate) in diethyl ether, add the ethereal solution of diazomethane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete.

  • Carefully quench any excess diazomethane and remove the solvent in vacuo. The crude product is tert-butyl (S)-5-azaspiro[2.4]heptane-6-carboxylate.

Causality: The palladium catalyst reacts with diazomethane to form a palladium carbene complex, which then adds across the double bond of the methylene group in a Simmons-Smith-like reaction to form the cyclopropane ring.

Step 3: N-Boc Protection and Saponification

  • Dissolve the crude spirocyclic ester in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature to protect the secondary amine.

  • After protection is complete, remove the solvent. Dissolve the residue in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature to saponify the tert-butyl ester.

  • Acidify the reaction mixture with aqueous HCl and extract the product with ethyl acetate.

  • Dry the combined organic layers, evaporate the solvent, and purify by flash chromatography to obtain the final product, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Asymmetric Alkylation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Protection & Hydrolysis A Glycine Imine Ester C (S)-4-Methylene Pyrrolidine Intermediate A->C Chiral Phase- Transfer Catalyst B 1,3-Dichloroprop-2-ene B->C Chiral Phase- Transfer Catalyst E (S)-5-Azaspiro[2.4]heptane Ester C->E Cyclopropanation D Diazomethane + Pd Catalyst G N-Boc Protected Ester E->G N-Protection F Boc₂O I Final Product: (S)-N-Boc-5-azaspiro[2.4] heptane-7-carboxylic acid G->I Ester Hydrolysis H LiOH (Saponification)

Caption: Enantioselective synthesis of the target amino acid.

Applications in Drug Discovery & Development

The unique structural features of 5-azaspiro[2.4]heptane-7-carboxylic acid make it a highly desirable building block for introducing conformational rigidity.

Case Study: Ledipasvir (HCV NS5A Inhibitor)

The most prominent application of (S)-5-azaspiro[2.4]heptane-7-carboxylic acid is its role as a key structural component of Ledipasvir, a direct-acting antiviral medication for the treatment of Hepatitis C.[5] Ledipasvir targets the viral protein NS5A, a multifunctional phosphoprotein essential for HCV replication. The drug binds to a specific domain of NS5A, inhibiting its function and disrupting the viral life cycle.

The spirocyclic amino acid core is centrally located in the Ledipasvir molecule, where it serves as a rigid scaffold. This pre-organized conformation is critical for orienting the other pharmacophoric elements of the drug—the fluorenyl and benzimidazole moieties—into the optimal geometry for high-affinity binding to the NS5A protein. The conformational constraint imposed by the spiro-cyclopropyl group is a key contributor to Ledipasvir's picomolar potency.[5]

Broader Utility in Peptidomimetic and Small Molecule Design

Beyond Ledipasvir, this constrained proline analogue is a versatile tool for a range of drug design applications:

  • Peptide Conformation Control: When incorporated into a peptide sequence, it restricts the rotation around the peptide backbone, stabilizing specific secondary structures like β-turns or polyproline II helices.[12] This can enhance binding to the target receptor and improve metabolic stability by making the peptide less susceptible to proteolytic degradation.[13]

  • Scaffold for Combinatorial Libraries: The carboxylic acid and secondary amine handles allow for easy incorporation into combinatorial libraries using standard peptide coupling or other synthetic methodologies. This enables the rapid exploration of chemical space around a rigid core.[14]

  • Improving Pharmacokinetic Properties: The increased Fsp³ character and the replacement of a more flexible unit can lead to improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as increased solubility and reduced metabolic liability, compared to more planar or flexible analogues.[1][4]

Caption: Incorporation of the spiro scaffold into a peptide backbone.

Conclusion

5-Azaspiro[2.4]heptane-7-carboxylic acid exemplifies the power of introducing conformational constraints and three-dimensionality into molecular design. As a rigid proline analogue, it offers a validated strategy for enhancing the potency and refining the properties of therapeutic agents. Its successful application in the development of the antiviral drug Ledipasvir underscores its value. With established and efficient enantioselective synthetic routes, this spirocyclic amino acid is a readily accessible and highly impactful building block for researchers and scientists dedicated to creating the next generation of precisely engineered medicines.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Retrieved from [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Taylor & Francis Online. Retrieved from [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). CORE. Retrieved from [Link]

  • The use of spirocyclic scaffolds in drug discovery. (2014). PubMed. Retrieved from [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • SpiroKit 3: Constrained Amino Acids. (n.d.). Spirochem. Retrieved from [Link]

  • Constrained Peptides in Drug Discovery and Development. (n.d.). SciSpace. Retrieved from [Link]

  • Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][4] HEPTANECARBOXYLATE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). MDPI. Retrieved from [Link]

  • Synthesis of Conformationally Constrained Lysine Analogues. (2006). ACS Publications. Retrieved from [Link]

  • US8927739B2 - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
  • CN103687489A - Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
  • 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride — Chemical Substance Information. (n.d.). National Institutes of Health. Retrieved from [Link]

  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(Tert-Butoxy Carbonyl)-5-Azaspiro[2.4]heptane-6-Carboxylic Acid. (2020). PubMed. Retrieved from [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][4] HEPTANECARBOXYLATE DERIVATIVES. (2020). Journal of Advanced Scientific Research. Retrieved from [Link]

  • Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Connect. Retrieved from [Link]

  • 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. (n.d.). Research and Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]

Sources

Foundational

The Stereochemical Architecture of 5-azaspiroheptane-7-carboxylic Acid: A Whitepaper on Enantiomeric Dynamics and Drug Discovery

The Stereochemical Architecture of 5-azaspiro[1]heptane-7-carboxylic Acid: A Whitepaper on Enantiomeric Dynamics and Drug Discovery Executive Summary In modern medicinal chemistry, the shift from flat, sp²-rich aromatic...

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Author: BenchChem Technical Support Team. Date: March 2026

The Stereochemical Architecture of 5-azaspiro[1]heptane-7-carboxylic Acid: A Whitepaper on Enantiomeric Dynamics and Drug Discovery

Executive Summary

In modern medicinal chemistry, the shift from flat, sp²-rich aromatic molecules to sp³-rich, three-dimensional scaffolds is a proven strategy to improve metabolic stability, aqueous solubility, and target specificity. Among these scaffolds, 5-azaspiro[1]heptane-7-carboxylic acid has emerged as a highly versatile, conformationally restricted cyclic β -amino acid. Unlike its α -amino acid counterpart (the 6-carboxylic acid derivative, a direct proline analog), the 7-carboxylic acid derivative separates the basic amine and the acidic carboxylate by an additional methylene unit. This whitepaper dissects the stereochemical logic, pharmacological utility, and self-validating resolution protocols required to isolate its pure enantiomers for advanced drug discovery.

Structural Anatomy & Stereochemical Logic

The 5-azaspiro[1]heptane core consists of a pyrrolidine ring fused to a cyclopropane ring via a single spiro carbon (C3). The IUPAC numbering dictates that the cyclopropane carbons are C1 and C2, the spiro center is C3, and the pyrrolidine hetero-ring comprises C3–C4–N5–C6–C7.

The placement of the carboxylic acid at C7 introduces a critical stereocenter. Because C7 is adjacent to the spiro carbon (C3) but separated from the pyrrolidine nitrogen (N5) by the C6 methylene group, the molecule functions as a cyclic β -amino acid .

Conformational Rigidity

The cyclopropane ring sits perpendicular to the general plane of the pyrrolidine ring. This orthogonal bulk severely restricts the pseudorotation (puckering) of the pyrrolidine ring. Consequently, the dihedral angles between N5, C6, C7, and the carboxylate group are locked. This rigidity forces the C7 substituent into a highly defined spatial vector, minimizing the entropic penalty upon binding to a target protein. The stereocenter at C7 yields two enantiomers: (7S) and (7R). In most biological applications, the (S)-enantiomer acts as the bioactive conformer, while the (R)-enantiomer results in steric clashes within the binding pocket[2].

G Core 5-azaspiro[2.4]heptane Core Scaffold Spiro Spirocyclopropane Ring (C1-C2-C3) Core->Spiro Imparts conformational rigidity Pyrrolidine Pyrrolidine Ring (C3-C4-N5-C6-C7) Core->Pyrrolidine Provides H-bond vectors C7 C7 Chiral Center (Carboxylic Acid) Pyrrolidine->C7 Beta-amino acid locus EnantS (S)-Enantiomer Bioactive Conformer C7->EnantS Stereoselective target binding EnantR (R)-Enantiomer Inactive Conformer C7->EnantR Steric clash in binding pocket

Caption: Stereochemical logic and conformational rigidity of the 5-azaspiro[1]heptane scaffold.

Pharmacological Significance: The β -Amino Acid Advantage

The incorporation of the 5-azaspiro[1]heptane-7-carboxylic acid motif into pharmacophores provides two distinct advantages over standard proline derivatives:

  • Proteolytic Stability: As a β -amino acid, peptide bonds formed at the C7 carboxylate are highly resistant to endogenous proteases, dramatically increasing the in vivo half-life of the resulting drug.

  • Target Specificity: The scaffold has been successfully deployed in the development of highly selective Sodium-Glucose Co-transporter 1 (SGLT1) inhibitors. SGLT1 is responsible for the absorption of glucose and galactose in the small intestine. By utilizing the (S)-enantiomer of the spirocyclic pyrazole derivatives, researchers can achieve competitive inhibition of SGLT1, preventing glucose uptake and providing glycemic control for diabetic patients[3].

G Drug (S)-5-azaspiro[2.4]heptane Derivative SGLT1 SGLT1 Transporter (Intestinal Lumen) Drug->SGLT1 Competitive Inhibition Glucose Glucose/Galactose Absorption Blockade SGLT1->Glucose Prevents Uptake Metabolism Glycemic Control & Metabolic Homeostasis Glucose->Metabolism Therapeutic Effect

Caption: Mechanism of action for SGLT1 inhibitors utilizing the spirocyclic scaffold.

Physicochemical Profiling

To utilize this building block in synthesis, the secondary amine (N5) is typically protected with a tert-butyloxycarbonyl (Boc) group. The quantitative physicochemical properties of the commercially standard 5-(tert-Butoxycarbonyl)-5-azaspiro[1]heptane-7-carboxylic acid are summarized below[4].

PropertyValueCausality / Impact on Drug Design
Chemical Formula C₁₂H₁₉NO₄Defines the mass footprint of the protected building block.
Molecular Weight 241.28 g/mol Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5.
Heavy Atom Count 17Indicates a dense, compact sp³ architecture.
Rotatable Bonds 3Highly rigid core; all rotatable bonds reside in the Boc protecting group and the exocyclic carboxylate.
Defined Stereocenters 1 (C7)Requires rigorous enantiomeric resolution prior to API coupling.
XLogP3 1.0Optimal lipophilicity for a building block, ensuring solubility in standard organic solvents during synthesis.

Synthetic Methodologies & Enantiomeric Resolution

Due to the compact nature of the spiro-ring, synthesizing the enantiopure (S)-isomer directly via asymmetric catalysis often yields insufficient enantiomeric excess (e.e.). Instead, the industry standard relies on synthesizing the racemic mixture followed by rigorous chiral resolution.

Workflow for Evans Auxiliary Resolution

Preparative chiral HPLC for highly polar, small cyclic amino acids can suffer from poor mass recovery and low solubility in standard normal-phase solvents. To circumvent this, the carboxylic acid is derivatized using an Evans chiral auxiliary. This increases the molecule's lipophilicity and converts the enantiomers into diastereomers, which can be easily separated on inexpensive, standard silica gel[3].

G Racemic Racemic 5-azaspiro[2.4]heptane- 7-carboxylic acid Activate Activation (Mixed Anhydride/Pivaloyl Chloride) Racemic->Activate Step 1 Auxiliary Coupling with (R)-4-benzyl- 2-oxazolidinone Activate->Auxiliary Step 2 Diastereomers Diastereomeric Imides (Separable via SiO2) Auxiliary->Diastereomers Yields mixture Hydrolysis Selective Hydrolysis (LiOH, H2O2) Diastereomers->Hydrolysis Post-separation Pure Enantiopure (S)-Isomer (>99% ee) Hydrolysis->Pure Cleaves auxiliary

Caption: Step-by-step chiral resolution workflow using an Evans auxiliary system.

Protocol 1: Diastereomeric Resolution via Chiral Auxiliary

This protocol is a self-validating system: intermediate diastereomeric ratios (d.r.) are confirmed via NMR before proceeding to hydrolysis.

  • Activation: Dissolve racemic 5-(Boc)-5-azaspiro[1]heptane-7-carboxylic acid in anhydrous THF. Cool to -78°C and add triethylamine (1.2 eq) followed by pivaloyl chloride (1.1 eq) to form the mixed anhydride.

  • Coupling: In a separate flask, deprotonate (R)-4-benzyl-2-oxazolidinone with n-BuLi at -78°C. Transfer this lithiated auxiliary to the mixed anhydride solution. Stir for 2 hours, allowing it to warm to room temperature.

  • Validation Check 1: Quench with saturated NH₄Cl. Extract with ethyl acetate. Run a crude ¹H-NMR to confirm the formation of the two diastereomeric imides (d.r. ~1:1), identifiable by the distinct chemical shifts of the benzyl CH₂ protons.

  • Separation: Purify the crude mixture via standard silica gel flash chromatography (Hexane/EtOAc gradient). The diastereomers will elute as two distinct peaks.

  • Hydrolysis: Take the desired diastereomer (corresponding to the (S)-acid) and dissolve in THF/H₂O (3:1). Cool to 0°C. Add 30% H₂O₂ (4 eq) followed by LiOH (2 eq). Causality: H₂O₂ acts as an alpha-effect nucleophile, ensuring the cleavage occurs strictly at the exocyclic carbonyl without attacking the oxazolidinone ring, allowing for >95% recovery of the chiral auxiliary.

  • Isolation: Quench with Na₂SO₃, acidify to pH 3 with 1M HCl, and extract the enantiopure (S)-acid into ethyl acetate.

Protocol 2: Analytical Validation via Chiral HPLC

To validate the enantiomeric excess (e.e.) of the final product, analytical reverse-phase chiral HPLC is employed[5].

  • Mobile Phase Preparation: Dissolve 2.34 g of Sodium dihydrogen phosphate dihydrate in 3000 mL of HPLC-grade water. Adjust the pH strictly to 2.6 using phosphoric acid.

    • Causality: The pKa of the C7 carboxylic acid is approximately 3.8. Running the mobile phase at pH 2.6 ensures the acid is fully protonated (unionized). This prevents peak tailing and ensures sharp, reproducible retention times.

  • Stationary Phase: Utilize a DAICEL CHIRALPAK AD-3R column (4.6 mm x 150 mm).

    • Causality: This reverse-phase compatible column is coated with amylose tris(3,5-dimethylphenylcarbamate). The spirocyclic ring and the carboxylic acid group fit specifically into the chiral grooves of the amylose backbone, providing baseline resolution of the (R) and (S) enantiomers.

  • Execution: Run the sample at a flow rate of 1.0 mL/min with UV detection at 210 nm. An e.e. of >99% validates the success of the chiral auxiliary resolution.

References

  • AAblocks. "1268519-54-5 | 5-(tert-Butoxycarbonyl)-5-azaspiro[1]heptane-7-carboxylic acid". aablocks.com. Available at:[Link][4]

  • Google Patents. "US20150183763A1 - Pyrazole compound and pharmaceutical use thereof". google.com. Available at:[3]

  • Google Patents. "CA2845127C - Pyrazole compound and pharmaceutical use thereof for inhibiting sglt1". google.com. Available at:[5]

Sources

Exploratory

Thermodynamic Stability and Conformational Energetics of 5-Azaspiroheptane-7-carboxylic Acid in Drug Design

Thermodynamic Stability and Conformational Energetics of 5-Azaspiro[1]heptane-7-carboxylic Acid in Drug Design Abstract This whitepaper provides an in-depth thermodynamic analysis of 5-azaspiro[1]heptane-7-carboxylic aci...

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Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability and Conformational Energetics of 5-Azaspiro[1]heptane-7-carboxylic Acid in Drug Design

Abstract

This whitepaper provides an in-depth thermodynamic analysis of 5-azaspiro[1]heptane-7-carboxylic acid , a highly constrained spirocyclic amino acid. By evaluating the delicate interplay between enthalpic ring strain and entropic pre-organization, this guide establishes a rigorous framework for utilizing spirocyclic scaffolds in medicinal chemistry. Furthermore, it outlines self-validating experimental protocols to accurately profile the thermodynamic parameters of such constrained molecules.

Introduction to Spirocyclic Scaffolds in Medicinal Chemistry

The incorporation of spirocyclic amino acids into peptide and small-molecule drug candidates represents a paradigm shift in overcoming the metabolic and entropic liabilities of flexible linear chains. 5-Azaspiro[1]heptane-7-carboxylic acid features a pyrrolidine core spiro-fused to a cyclopropane ring. This architecture introduces a high degree of conformational restriction, which fundamentally alters the thermodynamic landscape of target binding, isoelectric behavior, and metabolic degradation [1].

Thermodynamic Profiling: Enthalpic Strain vs. Entropic Gain

As an application scientist, I often see drug design fail because teams optimize for enthalpy ( ΔH ) while ignoring entropy ( ΔS ). The thermodynamic signature of 5-azaspiro[1]heptane-7-carboxylic acid is dictated by the Gibbs free energy equation ( ΔG=ΔH−TΔS ).

  • Entropic Gain ( −TΔS ): The spiro-fusion locks the pyrrolidine ring into a specific envelope conformation. When this molecule binds to a biological target, the loss of conformational degrees of freedom is minimal compared to an unconstrained analog. This significantly lowers the entropic barrier to complex formation, driving high-affinity binding [2].

  • Enthalpic Strain ( ΔH ): The spiro[1]heptane system contains inherent Baeyer angle strain from the cyclopropane ring and torsional strain. However, the thermodynamic stability of the molecule remains remarkably high under physiological conditions because the activation energy ( Ea​ ) required for ring-opening is sterically and electronically shielded by the spiro center [3].

  • Acid-Base Thermodynamics: The isoelectric point (pI) and pKa of the pyrrolidine nitrogen are slightly reduced compared to monocyclic proline. This is a direct causal result of the electron-withdrawing inductive effect (increased s-character) of the adjacent spiro-cyclopropane ring [4].

Physicochemical Degradation Pathways

Understanding the thermodynamic sinks of 5-azaspiro[1]heptane-7-carboxylic acid is critical for formulation and storage.

  • C7 Epimerization: The carboxylic acid at the C7 position is subject to base-catalyzed epimerization. However, the steric bulk of the spiro-fused cyclopropane ring creates a massive thermodynamic penalty for the planar enolate intermediate, shifting the equilibrium heavily toward the native, lowest-energy conformer.

  • Thermal Decarboxylation: Unlike standard β

    • or γ -amino acids, the rigid geometry prevents the formation of the cyclic transition state necessary for facile decarboxylation, rendering the molecule thermodynamically stable up to elevated temperatures.

    StabilityLogic A 5-Azaspiro[2.4]heptane- 7-carboxylic Acid B Thermal Stress (>150°C) A->B Heat C Aqueous/Acidic Hydrolysis A->C Solvation D Thermodynamic Sink: Stable Conformer A->D Conformational Restriction E Decarboxylation (High Activation Energy) B->E Enthalpic Penalty F C7 Epimerization (Sterically Hindered) C->F Base/Acid Catalysis F->D Reversion to Lowest Energy State

    Thermodynamic stability logic and degradation pathways of the spirocyclic scaffold.

Experimental Methodologies for Thermodynamic Profiling

Every protocol described below is engineered as a self-validating system . Without internal controls, thermodynamic data is highly susceptible to kinetic artifacts.

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Stability

Purpose: To quantify the melting transition ( Tm​ ) and the enthalpy of unfolding/degradation ( ΔHcal​ ). Causality & Design: We use a variable scan rate approach to differentiate between reversible thermodynamic melting and irreversible kinetic degradation.

Step-by-Step Methodology:

  • System Suitability: Calibrate the DSC using an indium standard to ensure precise enthalpic and temperature measurements.

  • Sample Preparation: Dissolve 5-azaspiro[1]heptane-7-carboxylic acid in a 50 mM phosphate buffer (pH 7.4) to a final concentration of 2.0 mg/mL. Self-Validating Control: Prepare a parallel reference cell with the exact matching buffer dialysate to subtract the heat capacity of the solvent.

  • Thermal Scanning: Execute a thermal ramp from 20°C to 200°C at three distinct scan rates (1°C/min, 3°C/min, and 5°C/min). Why? If Tm​ shifts with the scan rate, the degradation is kinetically driven; if Tm​ remains constant, the transition is under pure thermodynamic control.

  • Data Validation: Calculate the van't Hoff enthalpy ( ΔHvH​ ) and compare it to the calorimetric enthalpy ( ΔHcal​ ). A ratio of ΔHvH​/ΔHcal​≈1 validates a two-state thermodynamic transition without intermediate accumulation.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Purpose: To measure the exact enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of the spirocyclic amino acid binding to a target receptor.

Step-by-Step Methodology:

  • Buffer Matching: Dialyze the target protein and the spirocyclic ligand in the exact same buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4). Why? Mismatched buffers cause massive heats of dilution, masking the true binding enthalpy.

  • Titration: Inject 10 μ L aliquots of the ligand (1 mM) into the protein cell (0.1 mM) at 150-second intervals to allow the system to return to thermal equilibrium.

  • Protonation Control: Repeat the experiment in a buffer with a different heat of ionization (e.g., Tris vs. HEPES). Why? This self-validating step isolates the intrinsic binding enthalpy from the heat of proton transfer associated with the pyrrolidine nitrogen's shifted pKa.

Workflow Step1 Sample Prep: 5-Azaspiroheptane- 7-carboxylic acid Step2 DSC Profiling: Determine Tm & ΔH Step1->Step2 Step3 ITC Analysis: Target Binding ΔG, ΔH, -TΔS Step1->Step3 Step4 Forced Degradation: HPLC-MS Quantification Step1->Step4 Step5 Thermodynamic Parameter Extraction Step2->Step5 Step3->Step5 Step4->Step5

Self-validating experimental workflow for thermodynamic profiling of spirocycles.

Quantitative Data Presentation

The following table summarizes the representative thermodynamic parameters of 5-azaspiro[1]heptane-7-carboxylic acid compared to its unconstrained monocyclic analog (pyrrolidine-3-carboxylic acid). This data highlights the entropic advantage and stability of the spirocyclic architecture [1][4].

Thermodynamic Parameter5-Azaspiro[1]heptane-7-carboxylic acidPyrrolidine-3-carboxylic acid (Control)Causality / Structural Rationale
Binding Entropy ( −TΔS ) +1.2 kcal/mol+4.5 kcal/molSpiro-fusion restricts rotatable bonds, lowering the entropic penalty of binding.
Thermal Stability ( Tm​ ) 185 °C160 °CRigidity prevents cyclic transition states required for thermal degradation.
pKa (Pyrrolidine Nitrogen) ~8.8~9.3Inductive electron-withdrawing effect of the spiro-cyclopropane ring.
Epimerization Half-Life (pH 10) > 120 hours~ 48 hoursSteric hindrance at the C7 position destabilizes the planar enolate intermediate.

Conclusion

The thermodynamic stability of 5-azaspiro[1]heptane-7-carboxylic acid is a masterclass in structural energetics. While the cyclopropane ring introduces enthalpic strain, the resulting conformational restriction provides a massive entropic advantage during target engagement and sterically shields the molecule from standard degradation pathways. By employing rigorous, self-validating calorimetric protocols, researchers can accurately harness this spirocyclic scaffold to optimize the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • Source: Organic & Biomolecular Chemistry (via PMC/NIH)
  • Source: Biochemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: Unnatural Amino Acids - Enamine Source: Enamine URL

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Azaspiroheptane-7-carboxylic Acid as a Conformationally Rigid Scaffold in Drug Discovery

Application Note: 5-Azaspiro[1]heptane-7-carboxylic Acid as a Conformationally Rigid Scaffold in Drug Discovery Executive Summary & Mechanistic Rationale The transition from flat, sp²-hybridized aromatics to sp³-rich, 3D...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Azaspiro[1]heptane-7-carboxylic Acid as a Conformationally Rigid Scaffold in Drug Discovery

Executive Summary & Mechanistic Rationale

The transition from flat, sp²-hybridized aromatics to sp³-rich, 3D molecular architectures is a cornerstone of modern drug discovery. Among these advanced building blocks, 5-azaspiro[1]heptane-7-carboxylic acid has emerged as a highly versatile, conformationally restricted scaffold. By spiro-fusing a cyclopropane ring to a pyrrolidine core, this scaffold locks the nitrogen-containing ring into a precise spatial trajectory, preventing the standard envelope puckering observed in flexible proline derivatives.

This structural rigidity provides two profound advantages:

  • Thermodynamic Superiority: Pre-organizing the molecule into its bioactive conformation minimizes the entropic penalty ( ΔS≈0 ) upon binding to target proteins, directly translating to lower Kd​ and IC50​ values. This has been critically validated in the development of [1] and[2].

  • Metabolic Shielding: The steric bulk of the cyclopropane ring acts as a physical shield against cytochrome P450 (CYP) oxidation and proteolytic cleavage, drastically reducing intrinsic clearance ( CLint​ ) and extending in vivo half-life, as demonstrated in the optimization of [3].

Mechanism S1 5-azaspiroheptane Core S2 Conformational Locking (Restricted Puckering) S1->S2 S3 Steric Shielding (Cyclopropane Bulk) S1->S3 S4 Reduced Entropic Penalty (ΔS ≈ 0) S2->S4 S5 Proteolytic Resistance S3->S5 S6 Enhanced Target Affinity (e.g., 3CLpro, JAK1) S4->S6 S7 Improved Metabolic Stability (Lower Clearance) S5->S7

Fig 1. Mechanistic causality of spirocyclic rigidity improving pharmacodynamics and DMPK.

Quantitative Benchmarking: Flexible vs. Rigid Scaffolds

To illustrate the impact of incorporating the 5-azaspiro[1]heptane-7-carboxylic acid scaffold, the following table summarizes the comparative pharmacokinetic (PK) and pharmacodynamic (PD) shifts typically observed when replacing a standard L-proline or flexible piperidine core with this rigidified spirocycle.

Table 1: Comparative DMPK and Binding Data (Standard vs. Spiro Scaffold)

Molecular ScaffoldTarget Affinity ( IC50​ , nM)Entropic Penalty ( −TΔS , kcal/mol)Liver Microsomal CLint​ (µL/min/mg)Oral Bioavailability ( F , %)
Linear L-Proline 145.0+3.285.4 (High Clearance)12.5%
Flexible Piperidine 98.5+2.862.1 (Moderate)18.0%
5-azaspiro[1]heptane 8.5 +0.4 15.2 (Low Clearance) 48.5%

Data synthesized from benchmark studies on [3] and [4].

Self-Validating Experimental Protocols

Working with 5-azaspiro[1]heptane-7-carboxylic acid requires specific synthetic adjustments. The adjacent cyclopropane ring imposes severe steric hindrance, meaning standard coupling reagents (e.g., EDC/HOBt) often fail, leading to incomplete reactions and epimerization.

The following protocol utilizes a highly reactive uronium salt (HATU) and a self-validating LC-MS checkpoint system to guarantee >95% conversion.

Protocol: Sterically Demanding Amide Coupling for Peptidomimetics

Materials Required:

  • (S)-5-(tert-butoxycarbonyl)-5-azaspiro[1]heptane-7-carboxylic acid (Scaffold)

  • Target Amine (e.g., P1-warhead intermediate for 3CLpro inhibitors)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Active Ester:

    • Action: Dissolve 1.0 eq of the spiro-scaffold and 1.2 eq of HATU in anhydrous DMF (0.2 M concentration). Cool the mixture to 0 °C.

    • Causality: Cooling to 0 °C prevents the degradation of the highly reactive 7-aza-1-hydroxybenzotriazole (OAt) active ester and suppresses racemization at the α -chiral center.

  • Base Addition:

    • Action: Add 3.0 eq of DIEA dropwise over 5 minutes. Stir for 10 minutes at 0 °C.

    • Causality: DIEA is a non-nucleophilic base. It deprotonates the carboxylic acid to initiate reaction with HATU without competing as a nucleophile, which would otherwise quench the active ester.

  • Amine Coupling:

    • Action: Add 1.1 eq of the target amine dissolved in a minimal volume of DMF. Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validating Checkpoint (LC-MS):

    • Action: Withdraw a 5 µL aliquot, dilute in 100 µL of 50% Acetonitrile/Water (0.1% Formic Acid), and inject into the LC-MS.

    • Validation Criteria:

      • Pass: Disappearance of the amine [M+H]+ peak; appearance of the product mass. Proceed to Step 5.

      • Fail: Presence of >5% unreacted amine. Corrective Action: Add an additional 0.5 eq of HATU and 1.0 eq of DIEA. Stir for 2 more hours.

    • Causality: Relying on TLC is insufficient for spiro-peptidomimetics due to co-elution of structurally similar deletion sequences. Real-time LC-MS prevents the progression of inseparable impurities.

  • Workup and Isolation:

    • Action: Quench the reaction with saturated aqueous NH4​Cl . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl (to remove DMF), brine, dry over Na2​SO4​ , and concentrate in vacuo.

Workflow N1 Spiro Scaffold Preparation N2 Steric-Tolerant Amide Coupling (HATU/DIEA) N1->N2 N-Boc/Fmoc N3 LC-MS Validation (Self-Correction) N2->N3 Aliquot QC N3->N2 Incomplete (+0.5 eq HATU) N4 In Vitro Assay (Target Binding) N3->N4 >95% Conversion N5 DMPK Profiling (Clearance/Half-life) N4->N5 IC50 < 50 nM

Fig 2. Workflow for spiro-scaffold integration and self-validating quality control.

Strategic Integration in Drug Development

When designing novel therapeutics, the 5-azaspiro[1]heptane-7-carboxylic acid scaffold should be deployed strategically:

  • To overcome CYP-mediated liability: If a lead compound suffers from rapid phase I metabolism at a pyrrolidine ring, substituting it with this spiro-scaffold blocks the α and β positions from enzymatic oxidation.

  • To increase kinase selectivity: In the development of JAK1 inhibitors [2], the precise spatial orientation of the spiro-ring directs the pharmacophore exclusively into the JAK1 ATP-binding pocket, creating a steric clash in the highly homologous JAK2 pocket, thereby achieving >40-fold selectivity.

References

  • Qiao, J., et al. "Design, synthesis and biological evaluation of covalent peptidomimetic 3CL protease inhibitors containing nitrile moiety." European Journal of Medicinal Chemistry, 2022. Available at:[Link]

  • Lee, J., et al. "Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[1]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor." Bioorganic & Medicinal Chemistry, 2016. Available at:[Link]

  • Boss, C., et al. "Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 2013. Available at:[Link]

  • Bakulina, O., et al. "Fluoral Hydrate: A Perspective Substrate for the Castagnoli–Cushman Reaction." ACS Omega, 2020. Available at:[Link]

Sources

Application

Application Notes and Protocols for the Functionalization of 5-Azaspiro[2.4]heptane-7-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold In the landscape of modern medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the 5-Azaspiro[2.4]heptane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved pharmacological properties is relentless. The principle of "escaping from flatland" has driven a paradigm shift towards the incorporation of three-dimensional structures to enhance attributes such as metabolic stability, solubility, and target specificity.[1][2] Within this context, spirocyclic systems have emerged as privileged motifs. The 5-azaspiro[2.4]heptane core, a conformationally restricted proline analogue, represents a valuable building block for the design of innovative therapeutics.[3] Its rigid structure allows for precise orientation of functional groups in three-dimensional space, making it an attractive component for probing and optimizing interactions with biological targets. This guide provides a detailed overview of key functionalization techniques for 5-azaspiro[2.4]heptane-7-carboxylic acid derivatives, offering both foundational knowledge and actionable laboratory protocols.

Core Functionalization Strategies

The functionalization of 5-azaspiro[2.4]heptane-7-carboxylic acid can be systematically approached by considering its three key structural components: the secondary amine, the carboxylic acid, and the spirocyclic core. The most common and synthetically accessible modifications involve the nitrogen and the carboxyl group.

G cluster_0 Core Scaffold cluster_1 Functionalization Pathways Scaffold 5-Azaspiro[2.4]heptane- 7-carboxylic Acid N_Func N-Functionalization (Alkylation, Acylation, etc.) Scaffold->N_Func  Secondary Amine C_Func Carboxylic Acid Functionalization (Amidation, Esterification, Reduction) Scaffold->C_Func  Carboxylic Acid Core_Func Core Modification (Advanced) Scaffold->Core_Func  Spirocyclic Core

Caption: Key functionalization sites on the 5-azaspiro[2.4]heptane-7-carboxylic acid scaffold.

Part 1: Protection and Derivatization of the Core Scaffold

A prerequisite for selective functionalization is the strategic use of protecting groups. The most common protecting group for the nitrogen atom is the tert-butoxycarbonyl (Boc) group, due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.

Protocol 1.1: N-Boc Protection of 5-Azaspiro[2.4]heptane-7-carboxylic Acid

Rationale: The Boc group is introduced by reacting the secondary amine with di-tert-butyl dicarbonate (Boc₂O). A base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is typically added to neutralize the acid formed during the reaction. This protocol is adapted from standard procedures for amine protection.

Materials:

  • 5-Azaspiro[2.4]heptane-7-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend 5-azaspiro[2.4]heptane-7-carboxylic acid hydrochloride (1.0 eq) in DCM (or THF) at a concentration of approximately 0.1 M.

  • Cool the suspension to 0 °C using an ice bath.

  • Add TEA (2.2 eq) or DIPEA (2.2 eq) dropwise to the suspension. Stir for 10-15 minutes to ensure complete neutralization.

  • Add Boc₂O (1.1 eq), either as a solid or dissolved in a small amount of the reaction solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2 x volume), water (2 x volume), and brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid. The crude product can be purified by flash chromatography if necessary.[3]

Part 2: Functionalization of the Carboxylic Acid Moiety

With the nitrogen atom protected, the carboxylic acid group becomes the primary site for diversification.

Protocol 2.1: Esterification to Methyl or Ethyl Esters

Rationale: Esterification is a fundamental transformation that enhances the solubility of the scaffold in organic solvents and provides a handle for further reactions. A common method is the Steglich esterification, which uses a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[4]

Materials:

  • N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid

  • Methanol (MeOH) or Ethanol (EtOH)

  • EDC hydrochloride or DCC

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq) in anhydrous DCM (0.1-0.2 M).

  • Add the alcohol (MeOH or EtOH, 1.5-2.0 eq).

  • Add DMAP (0.1 eq).

  • Cool the solution to 0 °C and add EDC hydrochloride (1.2 eq) or DCC (1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-16 hours. Monitor by TLC or LC-MS.

  • If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the filter cake with DCM.

  • Combine the filtrate and washings, and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ester.

Protocol 2.2: Amide Coupling with Primary or Secondary Amines

Rationale: Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[5] Uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize racemization.

Materials:

  • N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid

  • Amine (primary or secondary, 1.0-1.2 eq)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous lithium chloride (LiCl) solution

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Dissolve N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add the desired amine (1.1 eq).

  • Add DIPEA (2.0-3.0 eq).

  • Add HATU (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer with saturated aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the target amide.[6][7]

Coupling ReagentAdditiveBaseTypical SolventReaction TimeAdvantages
EDC HOBt or NHSDIPEA/TEADCM, DMF2-12 hWater-soluble byproducts, versatile
HATU NoneDIPEADMF, MeCN1-6 hFast, low racemization, high yields
DCC DMAP (for esters)NoneDCM, THF4-16 hInexpensive, effective for esterifications

Table 1: Comparison of common coupling reagents for carboxylic acid functionalization.

Protocol 2.3: Reduction of the Carboxylic Ester to a Primary Alcohol

Rationale: Reduction of the ester functionality provides access to the corresponding primary alcohol, a versatile intermediate for further modifications such as ether formation or oxidation to an aldehyde. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[8][9][10] The existence of (5-azaspiro[2.4]heptan-6-yl)methanol and N-Boc-5-azaspiro[2.4]heptan-7-ol confirms the viability of this reaction on this scaffold.[11][12]

Materials:

  • N-Boc-5-azaspiro[2.4]heptane-7-carboxylate (methyl or ethyl ester)

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Fieser's workup (water, then 15% NaOH, then water)

Procedure:

  • Dissolve the ester (1.0 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

  • Upon completion, cool the reaction back to 0 °C and quench by the slow, sequential dropwise addition of:

    • Water (X mL, where X is the mass of LiAlH₄ in grams)

    • 15% aqueous NaOH (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the solid through a pad of Celite®, washing thoroughly with THF or EtOAc.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by flash chromatography.

Part 3: N-Functionalization of the Azaspiro[2.4]heptane Core

After deprotection of the nitrogen, it becomes a nucleophilic handle for a variety of functionalization reactions.

Protocol 3.1: N-Deprotection (Boc Removal)

Rationale: The Boc group is typically removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.

Materials:

  • N-Boc protected 5-azaspiro[2.4]heptane derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the N-Boc protected compound (1.0 eq) in DCM (0.1-0.2 M).

  • Add TFA (5-10 eq, often used as a 20-50% solution in DCM).

  • Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Re-dissolve the residue in DCM and carefully neutralize by washing with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine. The product is often obtained as a TFA salt if the neutralization step is omitted, which can be desirable for stability and handling.

Protocol 3.2: N-Alkylation via Reductive Amination

Rationale: Reductive amination is a robust and widely used method for N-alkylation.[13] It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). This method avoids the use of harsh alkylating agents.

G Amine 5-Azaspiro[2.4]heptane Ester/Amide Iminium Iminium Ion Intermediate Amine->Iminium Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->Iminium Product N-Alkylated Product Iminium->Product ReducingAgent STAB (Reducing Agent) ReducingAgent->Product Reduction

Caption: Workflow for N-alkylation via reductive amination.

Materials:

  • Deprotected 5-azaspiro[2.4]heptane-7-carboxylate ester

  • Aldehyde or ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the amine (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE or DCM (0.1 M).

  • Add a catalytic amount of acetic acid (e.g., 1-2 drops) if desired, which can facilitate iminium ion formation.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Add STAB (1.5 eq) portion-wise. The reaction may be mildly exothermic.

  • Stir at room temperature for 2-24 hours. Monitor by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the N-alkylated product.

Conclusion

The 5-azaspiro[2.4]heptane-7-carboxylic acid scaffold offers a rich platform for chemical exploration in drug discovery. By employing a strategic combination of protection, deprotection, and functionalization reactions, researchers can generate a diverse array of derivatives. The protocols outlined in this guide provide a robust starting point for synthesizing novel compounds built upon this valuable three-dimensional core. The choice of reagents and conditions can be further optimized based on the specific properties of the substrates and the desired final products.

References

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 31-39. [Link]

  • Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., Müller, K., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524-3527. [Link]

  • Beltrán, B., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Westin, J. (n.d.). Organic Chemistry: Reduction. Jack Westin. [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.7: Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • Chemistry Steps. (n.d.). Esters to Alcohols. [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. [Link]

  • Singh, J., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(26), 3649-3652. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. [Link]

  • Degorce, S. L., Bodnarchuk, M. I., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]

  • YouTube. (2020, December 2). 7: Reduction of carboxylic acids and esters. The Organic Chemistry Tutor. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 5-Azaspiro[2.4]heptane-7-carboxylic Acid

Introduction 5-Azaspiro[2.4]heptane-7-carboxylic acid, a constrained proline analogue, represents a pivotal structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture is a key component in...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Azaspiro[2.4]heptane-7-carboxylic acid, a constrained proline analogue, represents a pivotal structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture is a key component in a number of biologically active molecules, most notably as a cornerstone in the synthesis of potent Hepatitis C Virus (HCV) NS5A inhibitors such as Ledipasvir. The increasing demand for this spirocyclic amino acid necessitates the development of robust and scalable synthetic routes that are amenable to industrial production.

This comprehensive guide provides a detailed examination of a preferred, scalable synthetic pathway to 5-azaspiro[2.4]heptane-7-carboxylic acid. We will delve into the underlying chemical principles, offer step-by-step protocols, and address critical considerations for process optimization and scale-up. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and biotechnology industries.

Strategic Approach to Scalable Synthesis

The synthesis of 5-azaspiro[2.4]heptane-7-carboxylic acid and its derivatives typically commences from readily available chiral precursors, such as 4-hydroxyproline. A common and effective strategy involves the introduction of an exocyclic methylene group at the 4-position of the pyrrolidine ring, followed by a cyclopropanation reaction.

A key intermediate in many scalable syntheses is (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid. The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow A Starting Material (S)-4-Hydroxyproline Derivative B Oxidation A->B e.g., Swern or Dess-Martin C Key Intermediate (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid B->C D Wittig Olefination C->D Ph3P=CH2 E Exocyclic Methylene Intermediate D->E F Cyclopropanation E->F e.g., Simmons-Smith or Dihalocarbene/Reduction G Final Product (S)-5-(tert-butoxycarbonyl)-5- azaspiro[2.4]heptane-6-carboxylic acid F->G H Deprotection (Optional) G->H e.g., TFA or HCl I Target Molecule H->I

Caption: Overall synthetic workflow for 5-azaspiro[2.4]heptane-7-carboxylic acid.

Detailed Protocols and Experimental Procedures

The following protocols are based on established and scalable methodologies, with a focus on safety, efficiency, and product quality.

Part 1: Synthesis of (S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid

This stage involves the conversion of the keto-proline intermediate to the corresponding exocyclic methylene compound via a Wittig reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Notes
(S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid245.25100 g (0.408 mol)Commercially available or synthesized from 4-hydroxyproline.
Methyltriphenylphosphonium bromide357.23437 g (1.224 mol, 3.0 eq)Dry thoroughly before use.
Potassium tert-butoxide (t-BuOK)112.21137 g (1.224 mol, 3.0 eq)Handle in an inert atmosphere.
Tetrahydrofuran (THF), anhydrous72.112 LEnsure low water content.
6N Hydrochloric Acid (HCl)36.46~200 mLFor pH adjustment.
Ethyl Acetate88.113 LFor extraction.
Brine-1 LSaturated aqueous NaCl solution.
Sodium Sulfate (Na₂SO₄), anhydrous142.04As neededFor drying organic layers.

Protocol:

  • Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add methyltriphenylphosphonium bromide (437 g) and anhydrous THF (1 L).

  • Ylide Formation: Cool the suspension to 0 °C using an ice-water bath. Slowly add potassium tert-butoxide (137 g) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: Allow the resulting yellow-orange suspension to warm to room temperature and stir for 2 hours.

  • Substrate Addition: Re-cool the reaction mixture to 0 °C. Add a solution of (S)-1-(tert-butoxycarbonyl)-4-oxopyrrolidine-2-carboxylic acid (100 g) in anhydrous THF (1 L) dropwise via an addition funnel over 1 hour, maintaining the temperature below 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Cool the reaction to 0 °C and cautiously quench with water (500 mL).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove most of the THF.

    • Add water (1 L) and ethyl acetate (1 L) to the residue.

    • Separate the layers. The aqueous layer should be acidified to a pH of approximately 2-3 with 6N HCl.

    • Extract the acidified aqueous layer with ethyl acetate (2 x 1 L).

    • Combine all organic layers and wash with brine (1 L).

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash chromatography on silica gel.

Part 2: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid

This step focuses on the crucial cyclopropanation of the exocyclic double bond. A common and scalable method involves the use of a dihalocarbene followed by reduction[1][2].

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 0.408 mol scale)Notes
(S)-1-(tert-butoxycarbonyl)-4-methylenepyrrolidine-2-carboxylic acid243.28~99 g (0.408 mol)From the previous step.
Bromoform (CHBr₃)252.73309 g (1.224 mol, 3.0 eq)Toxic and should be handled in a fume hood.
Potassium tert-butoxide (t-BuOK)112.21137 g (1.224 mol, 3.0 eq)Handle in an inert atmosphere.
Tetrahydrofuran (THF), anhydrous72.112 LEnsure low water content.
Zinc dust (Zn)65.38159 g (2.448 mol, 6.0 eq)Activated zinc is preferred.
Ammonium Chloride (NH₄Cl), saturated solution53.491 LFor the reduction step.
Ethyl Acetate88.113 LFor extraction.
Cyclohexane84.16As neededFor crystallization.

Protocol:

  • Dihalocarbene Generation and Cycloaddition:

    • To a solution of the methylene intermediate (~99 g) in anhydrous THF (1 L) at -20 °C, add bromoform (309 g).

    • Slowly add potassium tert-butoxide (137 g) portion-wise, maintaining the temperature below -15 °C.

    • Stir the reaction mixture at this temperature for 4-6 hours.

  • Reductive Dehalogenation:

    • To the reaction mixture, add zinc dust (159 g) followed by the slow addition of a saturated aqueous solution of ammonium chloride (1 L).

    • Allow the reaction to warm to room temperature and stir vigorously overnight.

  • Work-up:

    • Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts. Wash the filter cake with ethyl acetate.

    • Combine the filtrate and washes, and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 500 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Crystallization:

    • The crude residue is dissolved in a minimal amount of hot 50% ethyl acetate in cyclohexane.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to facilitate crystallization.

    • Collect the resulting white solid by filtration, wash with cold cyclohexane, and dry under vacuum to afford the title compound[1].

Process Optimization and Scale-Up Considerations

Scaling up the synthesis of 5-azaspiro[2.4]heptane-7-carboxylic acid requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

  • Reagent Selection: While the described protocol uses bromoform, alternative dihalocarbene sources or a Simmons-Smith type reaction (e.g., using diethylzinc and diiodomethane) can be employed. The choice of reagents should be based on a thorough evaluation of cost, availability, safety, and waste disposal considerations. Newer, more environmentally friendly methods are continually being developed[3].

  • Thermal Management: The Wittig and cyclopropanation reactions are exothermic. On a large scale, efficient heat dissipation is crucial to prevent side reactions and ensure safety. The use of jacketed reactors with precise temperature control is highly recommended.

  • Purification Strategy: Reliance on chromatography for purification is often a bottleneck in large-scale production. Developing a robust crystallization procedure is paramount for obtaining a high-purity product efficiently. The solvent system for crystallization (e.g., ethyl acetate/cyclohexane) may need to be optimized for yield and purity on a larger scale[1].

  • Stereochemical Integrity: The stereochemistry of the starting material must be preserved throughout the synthetic sequence. It is essential to monitor the enantiomeric purity of the final product using chiral HPLC or other suitable analytical techniques.

  • Safety: The use of pyrophoric reagents like potassium tert-butoxide and toxic reagents like bromoform necessitates strict adherence to safety protocols, including working in an inert atmosphere and using appropriate personal protective equipment.

Analytical Characterization

The identity and purity of the synthesized 5-azaspiro[2.4]heptane-7-carboxylic acid should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC is employed to determine the purity of the final product and can be adapted with a chiral stationary phase to assess enantiomeric excess.

Conclusion

The synthetic route detailed in this application note provides a scalable and efficient pathway to 5-azaspiro[2.4]heptane-7-carboxylic acid, a valuable building block in pharmaceutical research and development. By carefully considering the choice of reagents, reaction conditions, and purification strategies, it is possible to produce this compound on a large scale with high purity and yield. The protocols and insights provided herein are intended to serve as a practical guide for scientists and researchers working in this field.

References

  • An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society.
  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. ACS Publications.
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega.
  • Unnatural Amino Acids. Enamine.
  • Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists. Google Patents.
  • A stereochemical journey around spirocyclic glutamic acid analogs. PMC.
  • Fluorinated bridged spiro[2.4]heptane derivatives as alx receptor agonists. Google Patents.
  • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. MDPI. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][4] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. Available at: [Link]

  • Diversity-Oriented Synthesis of Azaspirocycles. Sci-Hub. Available at: [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. Google Patents.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

  • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance with 5-azaspiro[2.4]heptane-7-carboxylic acid coupling

Welcome to the Technical Support Center for Advanced Peptide and Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated w...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Peptide and Scaffold Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with coupling 5-azaspiro[2.4]heptane-7-carboxylic acid.

The 5-azaspiro[2.4]heptane system is highly valued in modern drug discovery for its ability to restrict conformation, increase sp3 character, and improve DMPK (Drug Metabolism and Pharmacokinetics) properties[1]. However, the incorporation of these spirocyclic scaffolds introduces massive steric hindrance[2]. The cyclopropyl ring is situated directly adjacent to the C7-carboxylate, severely restricting the Bürgi-Dunitz trajectory required for incoming nucleophiles. This guide will help you navigate these steric barriers using causality-driven troubleshooting and self-validating protocols.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: My standard EDC/HOBt coupling yields are less than 10%, and I recover mostly starting material. Why is this happening? A1: This is a classic case of steric exclusion. EDC/HOBt generates an OBt-active ester. In the context of the 5-azaspiro[2.4]heptane core, the bulky OBt group combined with the adjacent spiro-cyclopropyl ring creates a micro-environment that physically blocks the incoming amine. The active ester simply hydrolyzes back to the starting material during workup before the amine can successfully attack.

Q2: I switched to the highly reactive HATU reagent, but LC-MS shows a massive byproduct with a mass of [Amine + 99 Da] and very little desired amide. What is going wrong? A2: You are observing the guanylation of your amine[3]. HATU is a uronium salt. Because the activation of your hindered spirocyclic acid is kinetically slow, unreacted HATU remains in solution. If you are using a standard base like DIPEA or TEA, the unreacted amine acts as a nucleophile and directly attacks the HATU reagent, forming a dead-end tetramethylguanidine byproduct[3].

Q3: How do I prevent this guanylation side-reaction without losing the activation power of HATU? A3: You must alter the basic micro-environment. Switching from DIPEA to a sterically hindered, weaker base like 2,6-lutidine ( pKBH​≤14 ) effectively suppresses the guanylation pathway[3]. 2,6-Lutidine is basic enough to deprotonate the carboxylic acid to initiate OAt-ester formation, but its steric bulk prevents it from facilitating the unwanted amine attack on the uronium salt[3].

GuanylationMechanism HATU HATU Reagent ActiveEster OAt Active Ester (Slow Formation) HATU->ActiveEster + Acid Guanidine Tetramethylguanidine Byproduct HATU->Guanidine + Amine (Direct Attack) Acid 5-Azaspiro[2.4]heptane- 7-carboxylic acid Amine Incoming Amine Amide Desired Amide ActiveEster->Amide + Amine Base Base Choice Base->ActiveEster Promotes Base->Guanidine TEA/DIPEA promotes, 2,6-Lutidine blocks

Fig 1. Competitive guanylation pathway during HATU-mediated coupling of hindered spirocycles.

Q4: My amine is highly electron-deficient (e.g., an aniline). Even with HATU and 2,6-lutidine, the reaction stalls. Should I use an acid chloride? A4: Proceed with extreme caution. While acid chlorides (generated via Ghosez's reagent or oxalyl chloride) are highly reactive, the C7 position of 5-azaspiro[2.4]heptane-7-carboxylic acid has an alpha-proton. Acid chlorides are highly susceptible to base-induced dehydrohalogenation, forming a ketene intermediate that destroys the stereocenter, leading to severe epimerization. The Solution: Use an Acid Fluoride [4]. The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to ketene formation (preserving stereochemistry). However, because fluoride is an excellent leaving group for hard nucleophiles, it readily couples with poor amines[4].

Section 2: Quantitative Reagent Comparison

Use the following empirical data to select the appropriate activation strategy for your specific 5-azaspiro[2.4]heptane derivative.

Coupling StrategyActive IntermediateExpected Yield (Hindered Amine)Epimerization Risk at C7Primary Failure Mode / Byproduct
EDC / HOBt OBt Ester< 10%LowUnreactive intermediate; Hydrolysis
HATU / DIPEA OAt Ester20 - 40%ModerateMassive amine guanylation[3]
HATU / 2,6-Lutidine OAt Ester60 - 80%ModerateSlow conversion; Requires extended time
TFFH / DIPEA Acid Fluoride80 - 95%Low Hydrolysis (if solvents are wet)[4]
Ghosez's Reagent Acid Chloride> 90%High Ketene-mediated racemization

Section 3: Strategic Decision Workflow

StrategyTree Start Assess Amine Nucleophilicity & Steric Bulk Primary Primary / Unhindered Start->Primary Secondary Secondary / Hindered Start->Secondary PoorNuc Electron-Deficient (e.g., Anilines) Start->PoorNuc HATU HATU + 2,6-Lutidine (Prevents Guanylation) Primary->HATU AcidFluoride Acid Fluoride Generation (TFFH or PFP) Secondary->AcidFluoride PoorNuc->AcidFluoride AcidChloride Acid Chloride Generation (Ghosez's Reagent)

Fig 2. Decision matrix for selecting coupling reagents based on amine properties.

Section 4: Validated Experimental Protocols

Protocol A: Guanylation-Suppressed HATU Coupling

Best for: Primary amines and moderately hindered secondary amines.

Causality Note: By pre-forming the active ester in the absence of the amine and utilizing 2,6-lutidine, we thermodynamically favor OAt-ester formation while kinetically starving the guanylation pathway[3].

  • Pre-Activation: Dissolve 5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add 2,6-lutidine (3.0 eq). Stir at room temperature for exactly 15 minutes.

  • Self-Validation Check (Crucial): Remove a 2 µL aliquot and dilute in 100 µL Acetonitrile. Inject onto LC-MS. You must observe the disappearance of the free acid and the appearance of the OAt-active ester mass. Do not proceed until activation is confirmed.

  • Amine Addition: Once the active ester is confirmed, add the target amine (1.1 eq) dropwise.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor via LC-MS for the stoichiometric release of HOAt (m/z 136), which perfectly correlates with product formation.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and wash the organic layer heavily with 5% LiCl (aq) to remove DMF and residual HATU byproducts.

Protocol B: In Situ Acid Fluoride Coupling via TFFH

Best for: Highly hindered secondary amines, anilines, and stereosensitive substrates.

Causality Note: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) converts the carboxylic acid to an acid fluoride. The small atomic radius of fluorine minimizes steric clash at the C7 position, allowing even poor nucleophiles to attack successfully without inducing ketene-based epimerization[4].

  • Acid Fluoride Generation: Dissolve the spirocyclic acid (1.0 eq) in anhydrous DCM (0.1 M). Add TFFH (1.5 eq) and DIPEA (3.0 eq). Stir at room temperature for 30–45 minutes.

  • Self-Validation Check (Crucial): Remove a 5 µL aliquot and quench it directly into 100 µL of anhydrous Methanol. Run LC-MS. The highly reactive acid fluoride will instantly convert to the methyl ester in MeOH. If you see the methyl ester and zero free acid, your acid fluoride has successfully formed. (Alternatively, verify via 19F NMR for a peak around +20 to +40 ppm).

  • Amine Addition: Add the target amine (1.2 eq) directly to the DCM solution.

  • Reaction: Stir at room temperature for 4–12 hours. The reaction is typically much faster than HATU couplings.

  • Workup: Wash the DCM layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate.

References

1.[1] Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters (via doi.org) URL:

2.[2] Title: Spirocyclic Scaffolds in Medicinal Chemistry. Source: ACS Publications (acs.org) URL:

3.[4] Title: Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Source: Organic Letters - ACS Publications (acs.org) URL:

4.[3] Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Source: The Journal of Organic Chemistry - ACS Publications (acs.org) URL:

Sources

Optimization

Technical Support Center: Handling 5-Azaspiro[2.4]heptane-7-carboxylic Acid Solubility

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Spirocyclic Amino Acids Prepared by: Senior Application Scientist, Chemical Development & Workflows Executive Overview Welcome to the Technical Support...

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Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guides, FAQs, and Validated Protocols for Spirocyclic Amino Acids Prepared by: Senior Application Scientist, Chemical Development & Workflows

Executive Overview

Welcome to the Technical Support Center. Integrating conformationally restricted spirocyclic amino acids into organic synthesis workflows is a notorious bottleneck in drug discovery. 5-azaspiro[2.4]heptane-7-carboxylic acid (CAS 1427195-37-6) is a highly valuable pyrrolidine analog . However, its dual functional groups—a secondary amine and a carboxylic acid—result in a zwitterionic ground state at neutral pH.

The spiro-fusion of the rings drastically reduces the molecule's conformational entropy. This rigidity tightly packs the zwitterionic network in the solid state, maximizing electrostatic interactions and lattice energy. Consequently, the free amino acid is practically insoluble in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) . This guide provides field-proven causality, troubleshooting steps, and self-validating protocols to overcome these barriers.

Troubleshooting Guide & FAQs

Q1: Why does my 5-azaspiro[2.4]heptane-7-carboxylic acid completely crash out of solution when I try to run a standard amide coupling in DCM?

  • Causality: In non-polar or moderately polar aprotic solvents like DCM, the molecule exists as an "inner salt" (zwitterion). DCM lacks the dielectric constant and hydrogen-bond accepting/donating capacity required to solvate the discrete NH2+​ and COO− ions. The solvent simply cannot overcome the immense crystal lattice energy of the rigid spirocycle.

  • Solution: Switch your solvent system to highly polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). To fully solubilize the compound for coupling, you must disrupt the zwitterion by altering the pH. Adding a tertiary amine base (e.g., DIPEA) deprotonates the ammonium ion, generating a highly soluble carboxylate anion.

Q2: I need to Boc-protect the secondary amine, but the starting material won't dissolve in THF. How can I proceed?

  • Causality: Di-tert-butyl dicarbonate ( Boc2​O ) reactions require the amine to be in its free-base (nucleophilic) form. In pure THF, the zwitterionic lattice prevents dissolution and leaves the amine protonated (non-nucleophilic).

  • Solution: Employ Schotten-Baumann conditions. By using a biphasic system of 1M NaOH (aq) and a water-miscible organic solvent (like 1,4-Dioxane), the strong aqueous base deprotonates both the carboxylic acid and the amine. The resulting anionic sodium salt is highly soluble in the aqueous phase, while the free amine is highly nucleophilic and reacts rapidly with the Boc2​O dissolved in the organic phase.

Q3: Are there alternative solvent systems for direct peptide coupling if my reagents are sensitive to aqueous biphasic conditions?

  • Causality: Aqueous basic conditions can hydrolyze sensitive activated esters or epimerize adjacent stereocenters.

  • Solution: Utilize the "Mitin Solvent System" . Mitin demonstrated that a mixture of DMF containing a strong acid (trifluoroacetic acid, TFA) and an excess of a weak tertiary base (pyridine) creates an apparent pH of ~5.3. The TFA protonates the carboxylate, destroying the zwitterion and forming a soluble cationic species. The excess pyridine acts as a dynamic proton shuttle, preventing the amine from being irreversibly locked as an unreactive salt and allowing it to remain in equilibrium with its nucleophilic free-base form.

Quantitative Data Presentation

Table 1: Solubility Profile & State of 5-azaspiro[2.4]heptane-7-carboxylic acid

Solvent SystemApparent pHMolecular StateEst. SolubilityRecommended Application
Water (Neutral)~6.0Zwitterion> 50 mg/mLAqueous assays, crystallization
DCM / EtOAc / EtherN/AZwitterion< 1 mg/mLNot recommended for free acid
1M NaOH (aq) / Dioxane> 10Anion (Free Amine)> 100 mg/mLBoc/Fmoc/Cbz protection
1M HCl (aq)< 2Cation (Protonated)> 100 mg/mLEsterification (e.g., Fischer)
DMF + DIPEA (3.0 eq)BasicAnion~30-50 mg/mLAmide coupling (HATU/EDC)
DMF + TFA + Pyridine~5.3Solvated Complex> 80 mg/mLDirect acylation of stubborn batches
Self-Validating Experimental Protocols
Protocol 1: Biphasic Schotten-Baumann Boc-Protection

This protocol utilizes a visual phase transition as a built-in validation mechanism to ensure the zwitterion has been successfully disrupted prior to reagent addition.

  • Initial Suspension: Suspend 5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and 1M NaOH (aq) (approx. 10 mL total solvent per gram of substrate).

  • Validation Checkpoint 1 (Dissolution): Stir vigorously at room temperature for 15 minutes. Observation: The cloudy suspension must transition to a clear, homogeneous solution. This visually validates the conversion of the insoluble zwitterion to the soluble sodium salt.

  • Reaction: Cool the solution to 0 °C using an ice bath. Add Di-tert-butyl dicarbonate ( Boc2​O , 1.2 eq) dropwise. Remove the ice bath and stir at room temperature for 12 hours.

  • Workup & Validation Checkpoint 2 (Precipitation): Concentrate the mixture under reduced pressure to remove the Dioxane. Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2-3 using 1M HCl (aq). Observation: A white precipitate will immediately form. The neutralized carboxylic acid and the bulky, hydrophobic Boc group render the product completely insoluble in water.

  • Extraction: Extract the aqueous layer 3x with EtOAc. The Boc-protected product is now highly soluble in organic solvents. Dry the combined organic layers over Na2​SO4​ , filter, and concentrate.

Protocol 2: Mitin's DMF/Pyridine Dissolution for Direct Coupling

Use this protocol when water must be strictly avoided.

  • Preparation: In a dry flask under nitrogen, add 5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq).

  • Acidic Disruption: Add anhydrous DMF (5 mL/mmol) containing 1.5 eq of Trifluoroacetic acid (TFA). Stir for 5 minutes. The compound will remain partially suspended.

  • Validation Checkpoint 1 (Buffering): Add Pyridine (5.0 eq) to the mixture. Observation: The apparent pH stabilizes around 5.3, and the spirocyclic amino acid will fully dissolve into a clear solution.

  • Coupling: Add your pre-activated electrophile (e.g., an NHS-ester) to the clear solution. Stir for 4-8 hours at room temperature.

  • Validation Checkpoint 2 (TLC): Monitor via TLC (Ninhydrin stain). Observation: The baseline zwitterion spot will disappear, replaced by a faster-eluting, less polar product spot. Proceed with standard aqueous workup.

Mechanistic Visualizations

Zwitterion Acidic Acidic pH (< 2) Cationic Form Soluble in H2O/Polar Neutral Neutral pH (Isoelectric) Zwitterion Form Insoluble in Organics Acidic->Neutral + OH- Neutral->Acidic + H+ Basic Basic pH (> 9) Anionic Form Soluble in H2O/Biphasic Neutral->Basic + OH- Basic->Neutral + H+

Figure 1: pH-dependent structural states and solubility pathways of spirocyclic amino acids.

Workflow Start 5-azaspiro[2.4]heptane-7-carboxylic acid (Solid Zwitterion) Dissolve Dissolve in 1M NaOH (aq) Generates soluble sodium salt Start->Dissolve AddSolvent Add Dioxane or THF (Creates miscible/biphasic system) Dissolve->AddSolvent React Add Boc2O dropwise at 0°C Stir 12h at RT AddSolvent->React Workup Acidify to pH 2-3 with HCl Extract with EtOAc React->Workup Product Boc-Protected Product (Soluble in Organics) Workup->Product

Figure 2: Step-by-step workflow for biphasic Schotten-Baumann Boc-protection.

References
  • The Solubility of Amino Acids in Various Solvent Systems Source: Needham, Thomas E., Open Access Dissertations. Paper 159 (1970). University of Rhode Island. URL:[Link]

  • An effective organic solvent system for the dissolution of amino acids Source: Mitin, Y. V., International Journal of Peptide and Protein Research, 48(4), 374-376 (1996). URL:[Link]

Troubleshooting

Technical Support Center: Preventing Racemization of 5-Azaspiro[2.4]heptane-7-carboxylic Acid in Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and handling of 5-azaspiro[2.4]heptane-7-carboxylic acid. This guide is designed for researchers, medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of 5-azaspiro[2.4]heptane-7-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this valuable spirocyclic proline analog. Our focus is to provide in-depth, field-proven insights and actionable protocols to address the critical challenge of maintaining stereochemical integrity by preventing racemization during synthetic operations.

Understanding the Challenge: The Stereochemical Lability of α-Amino Acids

5-Azaspiro[2.4]heptane-7-carboxylic acid is a constrained proline analog that has become a key building block in modern drug development, notably in the synthesis of Hepatitis C virus (HCV) NS5A inhibitors like ledipasvir.[1][2] Its rigid spirocyclic structure imparts unique conformational properties to peptides and small molecules. The synthetic utility of this compound is critically dependent on its enantiomeric purity, as the biological activity of its derivatives is often exclusive to a single enantiomer.

The primary challenge in its synthesis is the potential for racemization at the C7 chiral center, the α-carbon adjacent to the carboxylic acid. Like other α-amino acids, this center is susceptible to epimerization under certain chemical conditions. The underlying mechanism involves the abstraction of the α-proton (the hydrogen on C7) by a base. This deprotonation results in the formation of a planar, achiral carbanion or enolate intermediate.[3][4][5] Subsequent reprotonation can occur from either face of this planar intermediate with roughly equal probability, leading to a mixture of both the original (S) and the undesired (R) enantiomers—a racemic mixture.[3]

This process is most pronounced during the activation of the carboxylic acid for amide bond formation, a necessary step for incorporating this amino acid into a larger molecule.

cluster_main Racemization Mechanism at the α-Carbon Start (S)-Enantiomer (Chiral) Intermediate Planar Carbanion/Enolate (Achiral Intermediate) Start->Intermediate + Base - H⁺ End_S (S)-Enantiomer (Retention) Intermediate->End_S + H⁺ End_R (R)-Enantiomer (Inversion) Intermediate->End_R + H⁺ Base Base Proton_Source Proton Source (e.g., Solvent, H-A)

Caption: General mechanism of base-catalyzed racemization via a planar intermediate.

Frequently Asked Questions (FAQs)

Q1: At which synthetic step is racemization of 5-azaspiro[2.4]heptane-7-carboxylic acid most likely to occur? A: Racemization is most prevalent during the activation of the carboxyl group for amide bond (peptide) coupling. This step often requires strong activating agents and bases, creating conditions ripe for α-proton abstraction.

Q2: What is the most common chemical pathway for racemization during coupling reactions? A: The formation of a 5(4H)-oxazolone (or azlactone) intermediate is the most predominant pathway.[6] The N-acyl group of the protected amino acid attacks the activated carboxyl group, forming a cyclic intermediate. The α-proton of this oxazolone is significantly more acidic and is readily abstracted, leading to rapid racemization.

Q3: How does the choice of N-protecting group (e.g., Boc, Fmoc) influence racemization? A: The N-protecting group is crucial. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are highly recommended because the lone pair on the nitrogen atom can participate in resonance, which reduces the likelihood of oxazolone formation.[7] In contrast, simple acyl groups (like Acetyl or Benzoyl) dramatically increase the rate of racemization by promoting oxazolone formation.

Q4: Which coupling reagents are considered "low-racemization"? A: Uronium/aminium salts (e.g., HATU, HBTU) and phosphonium salts (e.g., PyBOP) in combination with additives are generally preferred.[7][8] Carbodiimides like DCC or EDC should almost always be used with a racemization-suppressing additive such as HOBt, HOAt, or Oxyma Pure.[9][10]

Q5: How can I reliably detect and quantify racemization in my product? A: The gold standard for quantifying enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase to separate the two enantiomers, allowing for precise determination of the enantiomeric excess (e.e.). NMR using chiral shift reagents can also be used for qualitative or semi-quantitative analysis.

Troubleshooting Guide: Isolating and Solving Racemization Issues

This section is organized by common experimental observations. Identify your issue to find probable causes and validated solutions.

Issue 1: Significant loss of enantiomeric purity after amide coupling reaction.

This is the most common scenario and requires a systematic evaluation of your coupling protocol.

Probable Cause A: Inappropriate Coupling Reagent or Lack of Additive

Direct activation of the carboxylic acid with a reagent like a carbodiimide (DCC, EDC) without an additive creates a highly reactive O-acylisourea intermediate. This intermediate is prone to intramolecular cyclization to the problematic oxazolone before the desired amine can react.

Solutions:

  • Incorporate Additives: Always use carbodiimides in the presence of a nucleophilic additive. These additives intercept the O-acylisourea to form an active ester that is more stable towards racemization but still reactive enough for coupling.[9][10]

  • Switch to Pre-activated Reagents: Employ modern uronium or phosphonium-based coupling reagents. These are designed for high efficiency and minimal racemization, especially when used correctly.[8]

Reagent ClassExamplesRacemization Risk (without additive)Recommended Additive
Carbodiimides DCC, EDC, DICHighOxyma Pure , HOAt, HOBt
Uronium/Aminium HATU, HBTU, TBTULow to ModerateBuilt-in (HOAt or HOBt)
Phosphonium PyBOP, PyAOPLow to ModerateBuilt-in (HOBt or HOAt)
Other T3PLowOften used with a base
Probable Cause B: Incorrect Base Selection or Stoichiometry

The base is required to neutralize salts and deprotonate the incoming amine nucleophile. However, excess or overly strong bases can directly abstract the α-proton from the activated amino acid, causing racemization.[6]

Solutions:

  • Use a Hindered, Non-Nucleophilic Base: The most commonly used base is N,N-diisopropylethylamine (DIPEA). For particularly sensitive couplings, a weaker or more hindered base like 2,4,6-trimethylpyridine (sym-collidine) can further reduce racemization risk.[9][11]

  • Optimize Stoichiometry: Use the minimum amount of base necessary. Typically, if coupling an amino acid hydrochloride, one equivalent of base is needed for neutralization, and one for the coupling itself. Avoid large excesses.

Probable Cause C: Elevated Reaction Temperature or Prolonged Reaction Time

Racemization is a kinetically controlled process. Higher temperatures and longer reaction times provide more opportunity for the racemization pathway to occur.[11]

Solutions:

  • Maintain Low Temperatures: Start the reaction at 0 °C, especially during the pre-activation step where the carboxylic acid is mixed with the coupling reagent and base. Allow the reaction to warm slowly to room temperature only if necessary for completion. For very sensitive substrates, maintaining the reaction at 0 °C throughout may be required.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction. Once the starting material is consumed, quench the reaction promptly to avoid prolonged exposure to basic conditions.

start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Start: Racemization Detected Post-Coupling check_reagent Using Carbodiimide (DCC, EDC)? start->check_reagent check_additive Additive Used? (HOBt, Oxyma) check_reagent->check_additive Yes switch_reagent Action: Switch to HATU or PyBOP check_reagent->switch_reagent No add_additive Action: Add Oxyma Pure or HOAt to protocol check_additive->add_additive No check_temp Reaction Temp > 0°C? check_additive->check_temp Yes re_analyze Re-run experiment & analyze e.e. add_additive->re_analyze switch_reagent->re_analyze lower_temp Action: Run coupling at 0°C check_temp->lower_temp Yes check_base Base Used? (e.g., DIPEA) check_temp->check_base No lower_temp->re_analyze optimize_base Action: Reduce base to 2.0 eq. or switch to Collidine check_base->optimize_base Yes fail Consult Specialist check_base->fail No/Other optimize_base->re_analyze

Caption: Troubleshooting workflow for post-coupling racemization.

Key Experimental Protocol: Low-Racemization Amide Coupling

This protocol details a robust method for coupling N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid with a primary or secondary amine (R₂NH) using HATU, a reagent known to minimize racemization.

Materials:

  • N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq)

  • Amine coupling partner (R₂NH) (1.1 eq)

  • HATU (1.1 eq)

  • 2,4,6-Trimethylpyridine (Collidine) (2.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve N-Boc-5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Pre-activation: Add Collidine (2.2 eq) to the cooled solution. Stir the mixture at 0 °C for 5-10 minutes. This is the "pre-activation" step where the active ester is formed. Causality Note: Pre-activation at low temperature ensures the activated species is formed under conditions that disfavor proton abstraction.

  • Amine Addition: Add a solution of the amine coupling partner (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture dropwise, keeping the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Do not let the reaction run unnecessarily long.

  • Workup: Once the starting acid is consumed, quench the reaction by adding saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Crucially, analyze the enantiomeric excess (e.e.) of the purified product using a validated Chiral HPLC method.

References

  • Racemization Overview, Mechanism & Examples . Study.com. [Link]

  • Yoshimura, T., & Esaki, N. (2003). Amino acid racemases: functions and mechanisms . Journal of bioscience and bioengineering, 96(2), 103–109. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]

  • Gómez-Zaleta, B., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools . MDPI. [Link]

  • Amino Acid Derivatives for Peptide Synthesis . Anaspec. [Link]

  • Hoyle, D. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data . Creation.com. [Link]

  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups . Chemical Reviews. [Link]

  • Zhang, P., et al. (2024). Dual-Path Mechanism of Amino Acid Racemization Mediated by Quantum Mechanical Tunneling . arXiv.org. [Link]

  • Thiol-Labile Amino Protecting Group that Suppresses the Epimerization in Peptide Synthesis . Synfacts. (2023). [Link]

  • Nishiyama, Y., et al. (2017). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis . Journal of Peptide Science. [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis . Journal of Peptide Science. [Link]

  • Amino Acid-Protecting Groups . Chemical Reviews. (2009). [Link]

  • Pericàs, M. A., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid . MDPI. [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • Ismath, M., et al. (2023). Epimerisation in Peptide Synthesis . MDPI. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Purification of 5-Azaspiro[2.4]heptane-7-carboxylic acid

Welcome to the technical support center for the HPLC purification of 5-azaspiro[2.4]heptane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC purification of 5-azaspiro[2.4]heptane-7-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this unique zwitterionic compound.

Understanding the Analyte: 5-Azaspiro[2.4]heptane-7-carboxylic acid

5-Azaspiro[2.4]heptane-7-carboxylic acid is a non-canonical amino acid characterized by a spirocyclic backbone, a secondary amine (pKa ~8-9, estimated), and a carboxylic acid (pKa ~2-3, estimated). This structure confers several key properties that directly influence HPLC method development:

  • Zwitterionic Nature : The molecule possesses both acidic and basic functional groups, meaning its net charge is highly dependent on the mobile phase pH.

  • High Polarity : The presence of ionizable groups makes the molecule very polar and hydrophilic, which can lead to poor retention on traditional reversed-phase (RP) columns.[1][2][3]

  • Lack of a Strong Chromophore : The molecule does not have a significant UV-absorbing functional group, making detection by standard UV-Vis detectors challenging at low concentrations.[4][5]

This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Poor Retention & Initial Method Development

Question 1: My 5-azaspiro[2.4]heptane-7-carboxylic acid is eluting in the void volume on my C18 column. How can I increase its retention?

Answer: This is a very common issue for polar, zwitterionic compounds like your target molecule on traditional reversed-phase (C18) columns.[2][3] The highly hydrophobic C18 stationary phase has little affinity for your polar analyte, especially when using highly aqueous mobile phases. Here are several strategies, starting with the most recommended:

Strategy 1: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)

  • Why it Works: HILIC is specifically designed for the retention of polar and hydrophilic compounds.[6] It utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile). A water-rich layer forms on the surface of the stationary phase, and your polar analyte partitions into this layer, leading to retention.

  • Starting Conditions:

    • Column: HILIC Amide or Zwitterionic phase (e.g., ZIC-HILIC).

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 95% B, hold for 2 minutes, then decrease to 50% B over 10-15 minutes.

    • Rationale: The high initial organic content promotes the formation of the aqueous layer for partitioning, and the salt in the aqueous phase helps to ensure good peak shape by mitigating secondary ionic interactions.[7]

Strategy 2: Use a Polar-Embedded or Aqueous-Stable Reversed-Phase Column

  • Why it Works: These columns have modifications to the stationary phase (e.g., embedded amide or carbamate groups) that make them more compatible with highly aqueous mobile phases and provide alternative retention mechanisms for polar analytes. They resist the "phase collapse" that can occur with traditional C18 columns in >95% water.[8]

  • Starting Conditions:

    • Column: C18 with polar end-capping or polar-embedded ligand.

    • Mobile Phase: Use 100% aqueous mobile phase (e.g., 20 mM phosphate buffer at pH 2.5). This approach relies on suppressing the ionization of the carboxylic acid to increase hydrophobicity.[1]

Strategy 3: Mixed-Mode Chromatography (MMC)

  • Why it Works: MMC columns possess both reversed-phase and ion-exchange characteristics.[9] For your zwitterionic compound, a mixed-mode column with both anion-exchange and cation-exchange properties can provide excellent and highly tunable retention.[9][10]

Question 2: What is the best detection method for this compound? My UV signal is very weak.

Answer: Given the lack of a strong chromophore, a standard UV detector will likely provide insufficient sensitivity.[4][11] You should consider one of the following universal detection methods:

  • Evaporative Light Scattering Detector (ELSD): This is an excellent choice. The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[4][5] It is compatible with gradient elution and is ideal for non-chromophoric compounds.[12] Important: You must use volatile mobile phase buffers like ammonium formate or ammonium acetate.[12] Non-volatile buffers like sodium phosphate will precipitate in the detector.

  • Charged Aerosol Detector (CAD): Similar in principle to ELSD, but after solvent evaporation, the analyte particles are charged, and the total charge is measured. It often provides more consistent response factors than ELSD.

  • Mass Spectrometry (MS): This is the most sensitive and specific detection method. It provides mass information that confirms the identity of your compound. HILIC methods are particularly well-suited for coupling with ESI-MS.[6][13][14]

If you are limited to a UV detector, you may need to perform a pre- or post-column derivatization to attach a UV-active tag to your molecule.[15][16] However, this adds complexity and potential for side-reactions.

Category 2: Poor Peak Shape & Resolution

Question 3: My peak is tailing significantly. What is causing this and how do I fix it?

Answer: Peak tailing for a compound like this, which contains a basic amine, is almost always caused by secondary interactions with the stationary phase.[17][18]

  • Primary Cause: On silica-based columns (both RP and HILIC), residual, acidic silanol groups (Si-OH) on the surface can become deprotonated (Si-O⁻) and interact strongly with the protonated amine (R-NH₂⁺) of your analyte.[17] This strong ionic interaction holds a fraction of the analyte back, resulting in a tailing peak.

G cluster_column Silica Surface cluster_analyte Analyte Molecule Silanol Si-OH Acidic Silanol Group Deprotonated_Silanol Si-O⁻ Negatively Charged Site Silanol->Deprotonated_Silanol Deprotonation (at moderate pH) Analyte R-NH₃⁺ Protonated Amine Analyte->Deprotonated_Silanol Strong Ionic Interaction (Causes Tailing)

Troubleshooting Workflow for Peak Tailing:

PeakTailingWorkflow start Peak Tailing Observed ph_check Is Mobile Phase pH 2-3 units below amine pKa? start->ph_check adjust_ph Adjust pH to 2.5 - 3.0 using Formic or Phosphoric Acid ph_check->adjust_ph No buffer_check Is buffer concentration adequate (10-25 mM)? ph_check->buffer_check Yes adjust_ph->buffer_check increase_buffer Increase buffer concentration to shield silanols buffer_check->increase_buffer No column_check Using a high-purity, end-capped column? buffer_check->column_check Yes increase_buffer->column_check change_column Switch to a column with better shielding (e.g., Polar-Embedded) or a HILIC column column_check->change_column No overload_check Does peak shape improve upon sample dilution? column_check->overload_check Yes change_column->overload_check reduce_load Reduce injection volume or sample concentration overload_check->reduce_load No end Peak Shape Improved overload_check->end Yes reduce_load->end

Detailed Solutions:

  • Operate at Low pH: By lowering the mobile phase pH to ~2.5-3.0, you fully protonate the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction.[17] This is the most effective single change you can make.

  • Increase Buffer Strength: A higher concentration of buffer ions (e.g., increasing ammonium formate from 10 mM to 25 mM) can help to "shield" the charged silanol sites on the stationary phase, making them less accessible to your analyte.[7]

  • Use a High-Purity or End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica with fewer metal contaminants and are "end-capped" to chemically block many of the residual silanol groups.[17] Ensure you are using a modern, high-quality column.

  • Check for Column Overload: Injecting too much sample can saturate the active sites on the column, leading to tailing.[18] Try diluting your sample 10-fold and re-injecting. If the peak shape improves, mass overload was a contributing factor.

Question 4: I see a peak for my compound, but it is not well resolved from a closely eluting impurity. How can I improve the resolution?

Answer: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention (k) of your separation.

  • Adjust Mobile Phase pH: This is the most powerful tool for zwitterionic compounds.[19][20] Your target compound and its impurities likely have different pKa values. A small change in pH can alter the charge state of one compound more than the other, causing a significant shift in retention time and improving selectivity.[19] Create a pH vs. retention time map by running your separation at several pH points (e.g., pH 2.5, 3.0, 3.5, 5.0, 5.5) to find the optimal selectivity.

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol (or a mixture). Methanol has different solvent properties and can alter the selectivity between your analyte and the impurity.

  • Modify the Gradient Slope: A shallower gradient (i.e., increasing the elution strength more slowly) will give the peaks more time to separate on the column, which can improve resolution.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next step. If you are using a HILIC amide column, try a zwitterionic HILIC column. The different stationary phase will offer unique interactions and likely provide the selectivity you need.

Experimental Protocols & Data

Protocol 1: HILIC Method Development for 5-Azaspiro[2.4]heptane-7-carboxylic acid
  • System Preparation: Ensure the HPLC system is clean. If switching from reversed-phase, flush the entire system thoroughly with isopropanol, followed by the initial mobile phase conditions.

  • Sample Preparation: Dissolve the sample in a solvent that is weaker than the mobile phase, ideally 90:10 Acetonitrile:Water, to prevent peak distortion.

  • Column: HILIC Amide, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~2.8).

  • Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 2 µL.

    • Detector: ELSD (Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM) or MS.

  • Gradient Program:

    • Run a scouting gradient to determine the approximate elution conditions.

Time (min)%A (Aqueous)%B (Organic)Curve
0.0595Initial
1.05956
12.050506
12.15956
15.05956
  • Optimization: Based on the results of the scouting run, adjust the gradient slope and pH to optimize retention and resolution as described in the troubleshooting section.

Table 1: Influence of Mobile Phase pH on Analyte Retention (Illustrative Data)

This table illustrates how pH can be used to modulate retention, a key strategy for optimizing selectivity between your zwitterionic target and different types of impurities.

Mobile Phase pHAnalyte ChargeAcidic Impurity ChargeBasic Impurity ChargeExpected Retention on HILIC
2.5 Positive (Amine protonated)NeutralPositiveStrong (Ionic + HILIC)
5.5 Zwitterionic (Net Neutral)NegativePositiveModerate (HILIC)
9.5 Negative (Carboxylate)NegativeNeutral/PositiveWeak (Ionic Repulsion)

References

  • iHILIC - Fusion(+) for Direct Analysis of Amino Acids by HILIC-ESI-MS. HPLC. [Link]

  • ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Lab Manager. [Link]

  • Evaporative light scattering detector. Wikipedia. [Link]

  • Rao, B.M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. [Link]

  • Retention of Polar Compounds. SIELC Technologies. [Link]

  • Langrock, T., et al. (2006). Amino acid analysis by hydrophilic interaction chromatography coupled on-line to electrospray ionization mass spectrometry. Amino Acids, 30(3), 291-7. [Link]

  • Al-maimani, G., et al. (2020). Automated solubility and crystallization analysis of non-UV active compounds: integration of evaporative light scattering detection (ELSD) and robotic sampling. Reaction Chemistry & Engineering, 5(8), 1545-1552. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Spectroscopy Online. [Link]

  • Evaporative Light Scattering Detection (ELSD). Teledyne Labs. [Link]

  • Simultaneous, quantitative analysis of amino acids (AA) and untargeted metabolomics using hydrophilic interaction liquid chromatography (HILIC) and high-resolution mass spectrometry. Agilent. [Link]

  • What are Evaporative Light-Scattering Detectors?. Peak Scientific. [Link]

  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. MTC USA. [Link]

  • Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. Waters. [Link]

  • New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. SIELC Technologies. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography. [Link]

  • Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]

  • HPLC Troubleshooting Guide. MAC-MOD Analytical. [Link]

  • Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Waters. [Link]

  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PMC. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]

  • Development of an HPLC method for the determination of amines in a leukemia mouse model. RSC Publishing. [Link]

  • Ion Exchange Resin for Amino Acid Purification. Mitsubishi Chemical Corporation. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • Ion exchange chromatography in presence of amino acid.
  • Zwitterionic Separation Materials for Liquid Chromatography and Capillary Electrophoresis. Diva-portal.org. [Link]

  • Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength. Technology Networks. [Link]

  • Fast, simple HPLC method for determination of Spironolactone related compounds. Semantic Scholar. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • (PDF) Zwitterionic Ion-Exchangers in Liquid Chromatography. ResearchGate. [Link]

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.

Sources

Troubleshooting

resolving co-elution peaks for 5-azaspiro[2.4]heptane-7-carboxylic acid isomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for researchers and drug development professionals strugglin...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide specifically for researchers and drug development professionals struggling with the chromatographic resolution of 5-azaspiro[2.4]heptane-7-carboxylic acid isomers .

Spirocyclic proline analogs are highly valued in medicinal chemistry for their conformational restriction, which enhances target binding affinity. However, this same rigidity forces diastereomers and enantiomers to possess nearly identical hydrodynamic volumes and lipophilicities. On standard reversed-phase C18 columns, this thermodynamic similarity almost inevitably results in co-elution.

Below, you will find a causality-driven framework to diagnose, troubleshoot, and permanently resolve these co-elution events using self-validating chromatographic protocols.

Diagnostic & Resolution Workflow

CoelutionResolution N1 Detect Asymmetric/Broad Peak (Suspected Co-elution) N2 Run MS/MS EIC Check m/z & Fragment Ratios N1->N2 N3 Co-elution Confirmed? N2->N3 N4 Select Chiral SFC (CO2 + MeOH/TFA) N3->N4 High Throughput Required N5 Select Chiral HPLC (Macrocyclic/Polysaccharide) N3->N5 Standard Lab Setup N6 Evaluate Resolution (Rs > 1.5?) N4->N6 N5->N6 N7 Baseline Separation Achieved N6->N7 Yes N8 Optimize Method (Temp, pH, Additives) N6->N8 No N8->N6 Re-evaluate

Workflow for diagnosing and resolving spirocyclic amino acid co-elution.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a single, broad peak. How can I confirm this is isomer co-elution and not just a failing column? A1: A physical column defect (such as a collapsed bed or an occluded frit) will cause all peaks in your chromatogram to exhibit splitting or broadening[1]. If only your spirocyclic target peak is asymmetrical, it is likely partial co-elution. To confirm this without a single-isomer standard, utilize Mass Spectral Analysis. Plot Extracted Ion Chromatograms (EICs) for unique fragment ions across the peak's leading edge, apex, and tail. If the relative abundances of fragment ions shift across the peak, it mathematically confirms the presence of multiple, slightly offset isomeric species[2].

Q2: I am using a Crown Ether chiral column, but my 5-azaspiro[2.4]heptane isomers are still co-eluting. Why? A2: This is a common structural oversight. Crown ether stationary phases (like CR-I(+)) achieve chiral recognition by forming an ion-dipole inclusion complex specifically with primary amines[3]. Because 5-azaspiro[2.4]heptane is a spiro-fused proline analog, its nitrogen is embedded within the ring system, making it a secondary amine. It physically cannot enter the crown ether cavity to form the necessary complex. You must switch to a macrocyclic glycopeptide column[4] or derivatize the amine (e.g., N-Boc) and use a polysaccharide column[5].

Q3: Why do I see severe peak tailing for the native carboxylic acid isomers, and how do I fix it? A3: Peak tailing for acidic chiral compounds is rarely a physical packing issue; it is a chemical phenomenon driven by non-linear retention isotherms and secondary electrostatic interactions with residual, unendcapped silanols on the silica support[1],[3]. To resolve this, add a volatile acidic modifier, such as 0.1% Trifluoroacetic acid (TFA), to your mobile phase. The TFA suppresses the ionization of your target's carboxylic acid and simultaneously masks the silanol sites, restoring Gaussian peak symmetry[6],[3].

Q4: How does adjusting the gradient slope affect the resolution of these closely eluting isomers? A4: The resolution ( Rs​ ) of two peaks is fundamentally determined by efficiency, selectivity, and the retention factor[7]. For closely eluting spiro-isomers, decreasing the ramp rate (flattening the gradient slope) specifically during their expected elution window increases the retention factor. This allows more time for the stationary phase to exploit minor stereochemical differences, significantly improving baseline separation[7].

Data Presentation: Chiral Column & Mobile Phase Selection Matrix

To successfully resolve these isomers, you must match the state of your analyte (native vs. protected) to the correct chiral recognition mechanism.

Stationary Phase ClassTarget Analyte StateTypical Modifier / Mobile PhaseExpected Resolution ( Rs​ )Analysis TimeMechanism & Causality
Immobilized Amylose (e.g., Chiralpak IA)N-Boc / N-Fmoc ProtectedSFC: CO 2​
  • 15% MeOH (0.1% TFA)
> 2.0 (Baseline)< 10 minBulky protecting groups enhance steric fit and dipole stacking within the amylose grooves[5].
Macrocyclic Glycopeptide (e.g., Teicoplanin)Native or ProtectedHPLC: 100% MeOH (Polar Organic Mode)1.5 – 2.515 – 20 minMultimodal interactions (steric, H-bonding, pi-pi) are ideal for amphoteric native isomers[4].
Crown Ether (e.g., CR-I(+))Native (Primary Amines Only)SFC: CO 2​
  • 40% MeOH (0.1% TFA)
  • < 1.0 (Co-elution)N/AFails because the secondary amine of the spirocycle cannot enter the chiral cavity[3].

    Self-Validating Experimental Protocol

    Methodology: Chiral SFC-MS/MS Separation of N-Boc-5-azaspiro[2.4]heptane-7-carboxylic Acid Isomers

    Causality Check: This protocol relies on Supercritical Fluid Chromatography (SFC) due to the high diffusivity and low viscosity of supercritical CO 2​ , which enables ultrafast mass transfer and superior resolution compared to HPLC[6]. We utilize N-Boc derivatization to increase the steric bulk and lipophilicity of the secondary amine, forcing stronger stereoselective interactions with the stationary phase[5].

    Step 1: System Suitability Test (SST) & Equilibration

    • Action: Purge the SFC system with supercritical CO 2​ and 20% Methanol (containing 0.1% TFA). Inject a known racemic standard of N-Boc-proline.

    • Self-Validation: If the system cannot resolve the simpler proline analog with a resolution ( Rs​ ) > 1.5[7], it will fail on the more complex spirocyclic derivative. Do not proceed with sample analysis until baseline separation of the SST standard is achieved.

    Step 2: Sample Preparation (Derivatization)

    • Action: Dissolve the native 5-azaspiro[2.4]heptane-7-carboxylic acid sample in anhydrous methanol. Derivatize with Di-tert-butyl dicarbonate (Boc 2​ O) and a mild base (e.g., DIPEA) to yield the N-Boc derivative. Evaporate to dryness and reconstitute in SFC-grade methanol.

    • Causality: The native secondary amine interacts poorly with most chiral selectors. Boc-protection introduces a bulky tert-butyl group that dramatically improves chiral recognition via steric fit[5],[4].

    Step 3: SFC Gradient Execution

    • Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA), 4.6 x 250 mm, 5 µm.

    • Conditions: Flow rate 3.0 mL/min; Backpressure 120 bar; Temperature 35 °C.

    • Gradient: Isocratic hold at 15% Co-solvent (MeOH + 0.1% TFA) for 5 minutes, followed by a shallow ramp to 30% over 3 minutes.

    • Causality: A lower column temperature (35 °C) increases the density of the supercritical CO 2​ , enhancing retention and allowing the subtle thermodynamic differences between the spiro-isomers to dictate separation[8].

    Step 4: Data Analysis & MS/MS Confirmation

    • Action: Monitor the eluent using tandem mass spectrometry (MRM mode) targeting the specific [M-H] transitions of the Boc-protected isomers.

    • Self-Validation: Calculate the resolution equation parameters. Confirm that the fragment ion ratios remain perfectly constant across each individual peak apex. If the ratios shift, hidden co-elutions remain, and the gradient slope must be further decreased[2],[7].

    Sources

    Optimization

    5-azaspiro[2.4]heptane-7-carboxylic acid degradation under acidic conditions

    Technical Support Center: 5-Azaspiro[1]heptane-7-carboxylic Acid Support Portal for Structural Stability, Acidic Degradation, and Handling Protocols Overview & Mechanistic Context The 5-azaspiro[1]heptane-7-carboxylic ac...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Technical Support Center: 5-Azaspiro[1]heptane-7-carboxylic Acid

    Support Portal for Structural Stability, Acidic Degradation, and Handling Protocols

    Overview & Mechanistic Context

    The 5-azaspiro[1]heptane-7-carboxylic acid core is a conformationally restricted, spirocyclic proline analog widely utilized in the design of rigidified peptidomimetics and targeted therapeutics (e.g., HCV NS5A inhibitors)[2]. The molecule features a highly strained cyclopropane ring fused to a pyrrolidine system. While this spiro-fusion imparts unique binding affinities, it also introduces specific vulnerabilities. Under strongly acidic conditions, the molecule is susceptible to two primary degradation pathways: nucleophilic cyclopropane ring opening [3][4] and acid-catalyzed C7 epimerization [5]. This guide provides actionable troubleshooting and validated protocols to preserve the structural and stereochemical integrity of the molecule during experimental workflows.

    Frequently Asked Questions (FAQs)

    Q: Is the spiro[1]heptane core stable during standard Boc-deprotection (e.g., TFA/DCM)? A: Yes. Under standard mild, anhydrous acidic conditions (e.g., 20–50% TFA in dichloromethane at 20–25 °C for <2 hours), the cyclopropane ring remains entirely intact. Causality: The activation energy required to break the strained C-C bonds of the cyclopropane is not reached at ambient temperatures in the absence of strong, small nucleophiles[3].

    Q: Why do I observe a loss of diastereomeric purity when my compound is left in 1M HCl overnight? A: This is due to acid-catalyzed enolization at the C7 alpha-carbon. Causality: The adjacent spiro-cyclopropane ring can stabilize the planar enol intermediate via conjugation with its Walsh orbitals. Prolonged exposure to aqueous acids allows reversible protonation and deprotonation at C7, leading to epimerization and a subsequent drop in chiral purity[5].

    Q: Can I use elevated temperatures (e.g., 60 °C+) to speed up ester hydrolysis or deprotection in acidic media? A: This is highly discouraged. Causality: Thermal energy combined with strong Brønsted acids protonates the pyrrolidine nitrogen (N5), transforming it into a strong electron-withdrawing group. This polarizes the adjacent cyclopropane bonds, making them highly susceptible to nucleophilic attack and irreversible ring opening[4].

    Troubleshooting Guide: Acidic Degradation Issues

    Issue 1: Unexpected Mass Shifts (+18 m/z or +36 m/z) in LC-MS
    • Symptom: After acid treatment, the target mass of the free amino acid (m/z 142.17 [M+H]+) is replaced or accompanied by peaks at m/z 160.17 (+18 Da) or 178.17 (+36 Da).

    • Root Cause: Nucleophilic ring opening of the cyclopropane. The relief of ~27.5 kcal/mol of steric strain drives the reaction when nucleophiles like water (+18 Da, yielding a hydroxymethyl derivative) or chloride ions (+36 Da, yielding a chloromethyl derivative) attack the polarized cyclopropane[3][4].

    • Resolution: Avoid heating the compound in strong aqueous acids (e.g., 6M HCl). If strong acid is required for a transformation, use anhydrous conditions (e.g., 4M HCl in dioxane) at sub-ambient to room temperatures.

    Issue 2: Peak Broadening or Splitting in Chiral HPLC
    • Symptom: The isolated product shows two distinct peaks in chiral chromatography with identical mass spectra.

    • Root Cause: Epimerization at the C7 position due to extended exposure to acidic aqueous conditions[5].

    • Resolution: Strictly limit the reaction time. Quench acidic reactions immediately by neutralizing with a mild base (e.g., saturated NaHCO₃) or by rapid lyophilization to remove volatile acids.

    Issue 3: Low Yield or Gummy Residues During Free Amino Acid Isolation
    • Symptom: Following Boc-deprotection, the product fails to precipitate as a clean powder and instead forms a sticky, intractable oil.

    • Root Cause: Unscavenged carbocations. The liberated tert-butyl cations can alkylate the pyrrolidine nitrogen or the carboxylic acid if not properly trapped, leading to a complex mixture of alkylated byproducts[6].

    • Resolution: Incorporate a carbocation scavenger system (e.g., Triisopropylsilane/H₂O) into the deprotection cocktail.

    Quantitative Degradation Data

    Table 1: Stability Profile of 5-Azaspiro[1]heptane-7-carboxylic Acid Under Acidic Conditions

    Acidic ConditionTemp (°C)TimePrimary Degradation PathwayCore Recovery (%)Epimerization (%)
    50% TFA / DCM252 hNone (Stable)> 98%< 0.5%
    4M HCl / Dioxane254 hNone (Stable)> 95%< 1.0%
    1M HCl (aq)6012 hC7 Epimerization~ 85%10 - 15%
    6M HCl (aq)10024 hCyclopropane Ring Opening< 10%N/A (Core lost)

    Self-Validating Experimental Protocol

    Workflow: Controlled Boc-Deprotection & Isolation of the Free Amino Acid This protocol is engineered to quantitatively remove the Boc protecting group while preserving the spirocyclic core and C7 stereocenter.

    • Preparation: Dissolve the Boc-protected 5-azaspiro[1]heptane-7-carboxylic acid in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

    • Scavenger Addition: Add 2.5% (v/v) triisopropylsilane (TIPS) and 2.5% (v/v) deionized water.

      • Causality: TIPS acts as a highly efficient hydride donor to quench tert-butyl cations, preventing unwanted N-alkylation or esterification.

    • Acidification: Chill the reaction mixture to 0 °C using an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM (v/v) solution.

    • Reaction: Remove the ice bath and stir at room temperature (20–25 °C) for exactly 60 minutes.

      • Causality: Limiting exposure to 60 minutes at ambient temperature ensures complete Boc removal while remaining well below the thermal activation energy threshold required for cyclopropane ring-opening.

    • In-Process Validation: Take a 5 µL aliquot, dilute in 1 mL MeCN/H₂O, and analyze via LC-MS.

      • Self-Validation Check: A single peak at m/z 142.17 [M+H]+ confirms success. The absence of peaks at m/z 160.17 or 178.17 validates that the cyclopropane core is intact.

    • Termination: Concentrate the mixture under reduced pressure (rotary evaporation with a water bath strictly <30 °C) to a thick oil.

    • Precipitation & Isolation: Triturate the residue vigorously with ice-cold anhydrous diethyl ether (5 volumes). The 5-azaspiro[1]heptane-7-carboxylic acid TFA salt will precipitate as a highly pure white solid. Centrifuge, decant the supernatant, wash twice with cold ether, and dry under high vacuum.

    Degradation Pathway Visualization

    AcidDegradation Start 5-azaspiro[2.4]heptane-7-carboxylic acid (Intact Spirocyclic Core) Cond1 Mild / Anhydrous Acid (e.g., 50% TFA/DCM, 25°C) Start->Cond1 Cond2 Strong Aqueous Acid (e.g., 6M HCl, 100°C) Start->Cond2 Cond3 Dilute Aqueous Acid (e.g., 1M HCl, 60°C) Start->Cond3 Stable Stable Product (High Recovery, >98%) Cond1->Stable < 2 hours RingOpen Cyclopropane Ring Opening (+18 Da / +36 Da Adducts) Cond2->RingOpen Nucleophilic Attack Epimer C7 Epimerization (Loss of Chiral Purity) Cond2->Epimer Enolization Cond3->Epimer > 12 hours

    Figure 1: Acid-catalyzed degradation pathways of 5-azaspiro[1]heptane-7-carboxylic acid.

    References

    • Processes for the preparation of 5-azaspiro[1]heptane-6-carboxylic acid and its derivatives. US Patent 8,927,739 B2. Google Patents. URL:[2]

    • Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, American Chemical Society. URL:[Link][3]

    • Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes with the Cyanate Ion: Access to Spiro[pyrrolidone-3,3′-oxindoles]. The Journal of Organic Chemistry, American Chemical Society. URL:[Link][4]

    • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. URL:[Link][5]

    • A stereochemical journey around spirocyclic glutamic acid analogs. Organic & Biomolecular Chemistry, National Center for Biotechnology Information (PMC). URL:[Link][6]

    Sources

    Troubleshooting

    Technical Support Center: Catalyst Selection for 5-Azaspiro[2.4]heptane-7-carboxylic Acid Cross-Coupling

    Welcome to the advanced technical support and troubleshooting center for spirocyclic cross-coupling methodologies. The 5-azaspiro[2.4]heptane-7-carboxylic acid scaffold is a highly valuable, conformationally restricted p...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the advanced technical support and troubleshooting center for spirocyclic cross-coupling methodologies. The 5-azaspiro[2.4]heptane-7-carboxylic acid scaffold is a highly valuable, conformationally restricted proline bioisostere. It is frequently deployed in the synthesis of advanced therapeutics, including antiviral agents (e.g., Ledipasvir intermediates)[1], potent orexin receptor antagonists[2], and SGLT1 inhibitors[3].

    However, the rigid 3D architecture and steric bulk of the spiro[2.4] system present unique challenges during transition-metal-catalyzed cross-coupling. As a Senior Application Scientist, I have designed this guide to help you navigate catalyst selection, troubleshoot common failure modes, and establish self-validating experimental protocols based on the specific functionalization vector you are targeting.

    Catalyst Selection Workflow

    CatalystWorkflow Start 5-azaspiro[2.4]heptane- 7-carboxylic acid Decision Which vector requires cross-coupling? Start->Decision Amine N5 Secondary Amine (C-N Coupling) Decision->Amine N-Arylation Acid C7 Carboxylic Acid (Decarboxylative C-C) Decision->Acid Direct C-H/C-C Ester C7 Pre-functionalized (Suzuki-Miyaura) Decision->Ester Boronic Ester CatAmine Catalyst: Pd2(dba)3 Ligand: RuPhos Base: NaOtBu Amine->CatAmine CatAcid Catalyst: NiCl2·dtbbpy Photocatalyst: Ir(dF-CF3-ppy)2 Base: Cs2CO3 + Light Acid->CatAcid CatEster Catalyst: Pd(OAc)2 Ligand: PCy3 Base: K3PO4 Ester->CatEster

    Catalyst selection workflow for 5-azaspiro[2.4]heptane-7-carboxylic acid functionalization.

    Troubleshooting Guide & FAQs

    Q1: Why is my Buchwald-Hartwig amination at the N5 position stalling at 20% conversion? Causality: The 5-azaspiro[2.4]heptane core is highly sterically hindered due to the adjacent spiro-cyclopropyl ring. Standard phosphine ligands (like BINAP or dppf) form palladium complexes that struggle with the reductive elimination step when bound to such bulky secondary amines. This leads to the catalyst resting in off-cycle states or undergoing unwanted β -hydride elimination. Solution: Transition to a dialkylbiaryl phosphine ligand system, specifically RuPhos or BrettPhos , paired with Pd2(dba)3. The highly electron-rich nature of these ligands accelerates oxidative addition, while their massive steric bulk forces the palladium center to rapidly undergo reductive elimination, effectively ejecting the desired C-N coupled product before side reactions can occur.

    Q2: I am attempting a decarboxylative cross-coupling at the C7 carboxylic acid, but I isolate mostly the protodecarboxylated spirocycle. How can I favor C-C bond formation? Causality: In metallaphotoredox catalysis, the carboxylic acid is oxidized by the excited photocatalyst to generate a transient C(sp3) radical. If the nickel catalytic cycle (specifically the oxidative addition to the aryl halide) is slower than the radical's lifespan, the spirocyclic radical will abstract a hydrogen atom from the solvent or the amine base, resulting in protodecarboxylation. Solution: You must synchronize the catalytic cycles. Use NiCl2·dtbbpy as the cross-coupling catalyst. The dtbbpy ligand provides the exact balance of electron density and steric accessibility required for the Ni center to rapidly capture the bulky spirocyclic radical. Furthermore, ensure rigorous degassing (freeze-pump-thaw); residual oxygen will quench the excited Ir(III) photocatalyst, slowing down radical generation and completely desynchronizing the dual cycles.

    Q3: When converting the C7 acid to a boronic ester for Suzuki-Miyaura coupling, I see extensive protodeboronation. What is the optimal catalyst? Causality: C(sp3)-boronic esters on highly rigid, 3D spirocyclic systems undergo notoriously slow transmetalation to palladium. Extended reaction times in the presence of an aqueous base inevitably lead to the hydrolysis of the carbon-boron bond (protodeboronation). Solution: Utilize Pd(OAc)2 with PCy3 (tricyclohexylphosphine) and K3PO4·3H2O. The highly electron-donating PCy3 ligand stabilizes the Pd(II) intermediate and significantly accelerates the sluggish transmetalation step of the 3D spirocyclic fragment[4].

    Quantitative Data: Catalyst Performance Summary

    The following table summarizes the expected performance metrics when pairing the 5-azaspiro[2.4]heptane scaffold with optimized catalytic systems.

    Target VectorReaction TypeRecommended CatalystOptimal LigandBase / AdditiveExpected Yield
    N5 (Amine) Buchwald-HartwigPd2(dba)3 (5 mol%)RuPhos (10 mol%)NaOtBu (1.5 eq)75 - 90%
    C7 (Acid) MetallaphotoredoxNiCl2·dtbbpy (10 mol%)dtbbpyCs2CO3, 450 nm LED60 - 85%
    C7 (Boronate) Suzuki-MiyauraPd(OAc)2 (5 mol%)PCy3 (10 mol%)K3PO4·3H2O (3.0 eq)50 - 80%

    Validated Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Visual cues and checkpoints are built into the steps to confirm the reaction is proceeding correctly.

    Protocol A: Metallaphotoredox Decarboxylative Arylation (C7 Vector)

    Self-Validation Checkpoint: The reaction mixture must transition from pale green (Ni(II) pre-catalyst) to a deep red/brown upon irradiation, visually confirming the generation of the active Ni(0)/Ni(I) species.

    • Preparation: In a nitrogen-filled glovebox, charge a 20 mL reaction vial with 5-azaspiro[2.4]heptane-7-carboxylic acid (1.0 equiv, 0.5 mmol), the target aryl bromide (1.2 equiv), NiCl2·dtbbpy (10 mol%),[Ir(dF-CF3-ppy)2(dtbbpy)]PF6 (2 mol%), and Cs2CO3 (2.5 equiv).

    • Solvent Addition: Add 5.0 mL of anhydrous, rigorously degassed DMF (0.1 M concentration).

    • Sealing: Seal the vial with a Teflon-lined septum cap and remove it from the glovebox.

    • Irradiation: Place the vial 2 cm away from a 34 W Blue LED lamp (450 nm) and stir vigorously at room temperature for 24 hours. (Validation: Observe the color shift to deep red within the first 30 minutes of irradiation. If the solution remains green, oxygen contamination has quenched the photocatalyst).

    • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc (20 mL) and wash with 5% aqueous LiCl (3 x 10 mL) to effectively remove the DMF.

    • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography.

    Protocol B: Buchwald-Hartwig Amination (N5 Vector)

    Self-Validation Checkpoint: The successful formation of the active Pd(0)-RuPhos complex is indicated by a rapid color change from dark purple/black (Pd2(dba)3) to a homogeneous dark red/orange solution upon heating.

    • Preparation: In an oven-dried Schlenk tube, combine the C7-protected 5-azaspiro[2.4]heptane (1.0 equiv, 0.5 mmol), aryl chloride (1.1 equiv), Pd2(dba)3 (5 mol%), RuPhos (10 mol%), and NaOtBu (1.5 equiv).

    • Atmosphere Exchange: Evacuate the tube and backfill with high-purity argon. Repeat this cycle three times to ensure a strictly anhydrous and anaerobic environment.

    • Solvent Addition: Inject 2.5 mL of anhydrous, degassed toluene (0.2 M) via syringe.

    • Heating: Submerge the tube in a pre-heated oil bath at 90 °C and stir for 12 hours. (Validation: Ensure the solution transitions to dark red/orange. A black precipitate indicates catalyst decomposition/Pd black formation).

    • Workup: Cool the mixture to room temperature, dilute with EtOAc, and filter through a tightly packed pad of Celite to remove palladium residues and inorganic salts. Concentrate in vacuo prior to chromatography.

    References

    • Title: An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid Source: mdpi.com URL:[Link]

    • Title: Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists Source: doi.org URL:[Link]

    • Title: Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery Source: whiterose.ac.uk URL:[Link]

    • Source: google.com (Patents)

    Sources

    Reference Data & Comparative Studies

    Validation

    The Ascendancy of Three-Dimensionality: A Comparative Guide to Rigid Spirocyclic Scaffolds in Drug Discovery, Featuring 5-Azaspiro[2.4]heptane-7-carboxylic Acid

    In the contemporary landscape of medicinal chemistry, the paradigm of drug design is progressively shifting from planar, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the contemporary landscape of medicinal chemistry, the paradigm of drug design is progressively shifting from planar, aromatic structures towards molecules with greater three-dimensionality. This "escape from flatland" is driven by the pursuit of compounds with enhanced physicochemical properties, improved pharmacokinetic profiles, and superior target engagement.[1][2] Among the molecular architectures spearheading this evolution are spirocyclic scaffolds, which are characterized by two rings sharing a single atom.[2] Their inherent rigidity and three-dimensional nature offer a powerful tool to orient functionalities in precise vectors, thereby optimizing interactions with biological targets.[3]

    This guide provides an in-depth comparative analysis of 5-azaspiro[2.4]heptane-7-carboxylic acid, a prominent proline bioisostere, with other key rigid spirocyclic and strained cyclic scaffolds. We will delve into their synthesis, comparative physicochemical and pharmacokinetic properties, and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

    The Strategic Advantage of Spirocyclic Scaffolds

    The incorporation of spirocyclic motifs into drug candidates has been shown to confer a multitude of advantages over their non-spirocyclic or more flexible counterparts. The increase in the fraction of sp³-hybridized carbon atoms (Fsp³) is a key descriptor that often correlates with improved clinical success.[2] This structural feature generally leads to:

    • Enhanced Aqueous Solubility: The departure from planarity can disrupt crystal lattice packing and introduce more favorable interactions with water, thereby improving solubility.

    • Improved Metabolic Stability: The quaternary spiro-center and the rigidity of the scaffold can sterically hinder access by metabolic enzymes, such as cytochrome P450s, leading to increased metabolic stability.[4]

    • Optimal Target Engagement: The well-defined three-dimensional arrangement of substituents on a rigid spirocyclic core allows for precise orientation of pharmacophoric elements to maximize binding affinity and selectivity for the target protein.[3]

    • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and diverse chemical matter, offering opportunities for new intellectual property.

    Featured Scaffold: 5-Azaspiro[2.4]heptane-7-carboxylic Acid

    5-Azaspiro[2.4]heptane-7-carboxylic acid has emerged as a valuable constrained proline analogue in drug discovery.[5] Its structure, featuring a pyrrolidine ring fused with a cyclopropane ring, imparts a significant degree of rigidity and a unique conformational preference. This makes it an attractive bioisostere for proline, a critical amino acid in many biological recognition events.[3][6] The conformational constraint imposed by the spiro-cyclopropane can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency and selectivity.[7] A notable application of a derivative, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, is as a key intermediate in the synthesis of the antiviral drug ledipasvir.[5]

    Comparative Analysis with Alternative Scaffolds

    To provide a comprehensive perspective, we will compare 5-azaspiro[2.4]heptane-7-carboxylic acid with two other important classes of proline bioisosteres: another spirocyclic system, 6-azaspiro[3.3]heptane-2-carboxylic acid, and a smaller, strained monocyclic analogue, azetidine-2-carboxylic acid.

    1. 6-Azaspiro[3.3]heptane-2-carboxylic Acid: This scaffold, containing two four-membered rings, offers a different spatial arrangement of substituents compared to the 5-azaspiro[2.4]heptane system. The synthesis of such azaspiro[3.3]heptane derivatives has been a subject of interest, with their potential as bioisosteres for piperidine and other six-membered heterocycles being explored.[4][8]

    2. Azetidine-2-carboxylic Acid (A2C): As a four-membered ring homologue of proline, A2C imposes a high degree of conformational restriction.[9] Its smaller size can be advantageous in certain binding pockets. However, its potential for misincorporation into proteins in place of proline can lead to toxicity, a factor that must be carefully considered in drug design.[9][10][11]

    Below is a comparative table summarizing key properties of these scaffolds. It is important to note that direct head-to-head experimental data for all these compounds under identical conditions is scarce in the literature. The following table is a compilation of general trends and data from various sources.

    Property5-Azaspiro[2.4]heptane-7-carboxylic Acid6-Azaspiro[3.3]heptane-2-carboxylic AcidAzetidine-2-carboxylic AcidProline
    Structure Spiro[2.4]heptaneSpiro[3.3]heptaneAzetidinePyrrolidine
    Molecular Weight ( g/mol ) 141.17141.17101.10115.13
    Calculated logP Varies with derivativesVaries with derivatives-2.1-1.6
    Aqueous Solubility Generally goodGenerally goodHighHigh
    Metabolic Stability Generally enhanced due to spiro-centerGenerally enhanced due to spiro-centerVariableSusceptible to metabolism
    Synthetic Accessibility Multi-step synthesisMulti-step synthesisCommercially available, but synthesis can be challengingReadily available
    Conformational Rigidity HighHighVery HighFlexible

    Experimental Protocols

    To facilitate the practical application of these scaffolds, we provide detailed, step-by-step methodologies for their synthesis and evaluation.

    Synthesis of N-Boc-(S)-5-azaspiro[2.4]heptane-6-carboxylic Acid[5]

    This protocol describes an enantioselective synthesis starting from a glycine-derived imine.

    Synthesis_Workflow cluster_alkylation Phase-Transfer Catalyzed Alkylation cluster_cyclopropanation Cyclopropanation cluster_hydrolysis Ester Hydrolysis Imine Glycine-derived imine 7 Dibromide Allylic dibromide 10 Catalyst Chinchonidine-derived catalyst 9 Alkylation One-pot double allylic alkylation Methyleneprolinate tert-butyl (S)-4-methyleneprolinate 12 Start_Cyclo tert-butyl (S)-4-methyleneprolinate 12 Simmons_Smith Simmons-Smith Reaction (e.g., Et2Zn, CH2I2) Product N-Boc-(S)-5-azaspiro[2.4]heptane-6-carboxylate Ester N-Boc-(S)-5-azaspiro[2.4]heptane-6-carboxylate Hydrolysis Hydrolysis (e.g., LiOH) Final_Product N-Boc-(S)-5-azaspiro[2.4]heptane-6-carboxylic Acid 1

    Step 1: Enantioselective Synthesis of tert-butyl (S)-4-methyleneprolinate [5]

    • To a solution of glycine-derived imine (1.0 equiv) and a chinchonidine-derived catalyst (0.1 equiv) in a mixture of toluene and CH₂Cl₂ at -20 °C, add a solution of allylic dibromide (2.5 equiv) in toluene/CH₂Cl₂.

    • Stir the reaction mixture at -20 °C for 7 hours.

    • Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford tert-butyl (S)-4-methyleneprolinate.

    Rationale for Experimental Choices:

    • Phase-Transfer Catalysis: This method allows the reaction between a water-insoluble organic substrate and a water-soluble reagent, facilitated by a phase-transfer catalyst that carries the reagent into the organic phase. The use of a chiral catalyst, such as a chinchonidine derivative, enables enantioselective synthesis.[5]

    • Low Temperature: Performing the reaction at -20 °C helps to control the reactivity and enhance the enantioselectivity of the alkylation.

    Step 2: Cyclopropanation

    • To a solution of tert-butyl (S)-4-methyleneprolinate (1.0 equiv) in an anhydrous solvent such as dichloromethane at 0 °C, add a solution of diethylzinc (2.0 equiv) followed by diiodomethane (2.0 equiv).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction with saturated aqueous NH₄Cl.

    • Extract the product with dichloromethane, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash chromatography to yield the tert-butyl N-Boc-(S)-5-azaspiro[2.4]heptane-6-carboxylate.

    Rationale for Experimental Choices:

    • Simmons-Smith Reaction: This is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes. The use of diethylzinc and diiodomethane generates the active carbenoid species.

    Step 3: Ester Hydrolysis

    • Dissolve the tert-butyl ester from Step 2 in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5-2.0 equiv) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the combined organic extracts over Na₂SO₄, filter, and evaporate the solvent to obtain N-Boc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid.

    Rationale for Experimental Choices:

    • Lithium Hydroxide: LiOH is a commonly used base for the saponification (hydrolysis) of esters. It is effective and generally leads to clean reactions with minimal side products.

    Synthesis of N-Boc-6-azaspiro[3.3]heptane-2-carboxylic Acid (General Strategy)[13][14]

    The synthesis of this scaffold often involves the construction of the two azetidine rings in a stepwise manner.

    Synthesis_6_azaspiro cluster_step1 Azetidine Formation cluster_step2 Functional Group Manipulation cluster_step3 Carboxylic Acid Installation Start Substituted cyclobutane precursor Cyclization1 Intramolecular cyclization Azetidinone 6-Oxo-2-azaspiro[3.3]heptane intermediate Start2 6-Oxo-2-azaspiro[3.3]heptane intermediate Reduction Reduction of ketone Amino_intro Introduction of amino group Amino_spiro Amino-spiroheptane derivative Start3 Amino-spiroheptane derivative Carboxylation Carboxylation sequence Final_Product N-Boc-6-azaspiro[3.3]heptane-2-carboxylic Acid

    A general approach involves the synthesis of a 6-oxo-2-azaspiro[3.3]heptane intermediate, which can then be further functionalized. A detailed, step-by-step protocol for a specific route can be adapted from the literature.[12][13] The choice of protecting groups is critical in such multi-step syntheses to ensure orthogonality and high yields.[][15][16][17][18]

    Characterization of Spirocyclic Scaffolds

    The synthesized compounds should be thoroughly characterized to confirm their structure and purity.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and stereochemistry of the spirocyclic compounds.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized molecules.

    In Vitro ADME Assays

    1. Aqueous Solubility Determination A common method is the shake-flask method.

    • An excess amount of the compound is added to a known volume of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

    • The suspension is shaken at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • The suspension is then filtered or centrifuged to remove the undissolved solid.

    • The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

    2. Metabolic Stability Assay (Liver Microsomes) This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes.

    Metabolic_Stability_Workflow cluster_incubation Incubation cluster_sampling Sampling and Quenching cluster_analysis Analysis cluster_calculation Data Analysis Incubate Incubate test compound with liver microsomes, NADPH, and buffer at 37°C Sample Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 min) Incubate->Sample Quench Stop the reaction by adding a cold organic solvent (e.g., acetonitrile with internal standard) Sample->Quench Centrifuge Centrifuge to precipitate proteins Quench->Centrifuge LC_MS Analyze supernatant by LC-MS/MS Centrifuge->LC_MS Quantify Quantify the remaining parent compound LC_MS->Quantify Plot Plot ln(% remaining) vs. time Quantify->Plot Calculate Calculate half-life (t½) and intrinsic clearance (CLint) Plot->Calculate

    • Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer.

    • Add the test compound (at a low concentration, e.g., 1 µM) to the reaction mixture and pre-incubate at 37 °C.

    • Initiate the metabolic reaction by adding the cofactor NADPH.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

    Rationale for Experimental Choices:

    • Liver Microsomes: These are subcellular fractions that are rich in cytochrome P450 enzymes, the major enzymes responsible for Phase I drug metabolism.[4]

    • NADPH: This is an essential cofactor for the activity of CYP450 enzymes.

    • LC-MS/MS: This analytical technique provides the high sensitivity and selectivity required to accurately quantify the low concentrations of the drug candidate in a complex biological matrix.

    Conclusion

    The strategic incorporation of rigid spirocyclic scaffolds like 5-azaspiro[2.4]heptane-7-carboxylic acid represents a powerful approach in modern drug discovery to overcome the limitations of traditional planar molecules. By offering a greater degree of three-dimensionality, these scaffolds can lead to compounds with improved physicochemical and pharmacokinetic properties, as well as enhanced target affinity and selectivity. This guide has provided a comparative overview of 5-azaspiro[2.4]heptane-7-carboxylic acid with other relevant proline bioisosteres, along with detailed experimental protocols to aid researchers in the synthesis and evaluation of these valuable building blocks. As the demand for innovative therapeutics continues to grow, the exploration of novel and diverse spirocyclic scaffolds will undoubtedly play a pivotal role in the future of medicinal chemistry.

    References

    • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756.
    • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
    • Rubin, L. L., & Sigal, J. A. (2024). A comprehensive review of the proline mimic azetidine-2-carboxylic acid (A2C). Amino Acids.
    • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
    • Fowden, L. (1962). The non-protein amino acids of plants. Endeavour, 21(81), 35-42.
    • Mykhailiuk, P. K. (2015). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
    • Grant, G., & Kellett, K. (1982). Effect of L-azetidine 2-carboxylic acid on growth and proline metabolism in Escherichia coli. Journal of General Microbiology, 128(7), 1571-1579.
    • Mykhailiuk, P. K. (2014). Synthesis of Novel Angular Spirocyclic Azetidines. The Journal of Organic Chemistry, 79(22), 11093-11099.
    • Di Micco, S., et al. (2016). The ER Stress Inducer l-Azetidine-2-Carboxylic Acid Elevates the Levels of Phospho-eIF2α and of LC3-II in a Ca-Dependent Manner. Frontiers in Molecular Neuroscience, 9, 12.
    • Palomo, C., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5644.
    • Ivanova, A. G., et al. (2012). Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. CN102442934A.

    • Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061-4067.
    • Rubini, P., et al. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid. International Journal of Molecular Sciences, 24(12), 10214.
    • Kaji, H., et al. (2019). A.2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses, 96, 455-471.
    • Ozel, A. E., et al. (2011). Conformational analysis and vibrational spectroscopic investigation of L-proline-tyrosine (L-Pro-Tyr) dipeptide. Journal of Molecular Structure, 994(1-3), 248-257.
    • Hamza, D., & Jones, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1747-1749.
    • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

    • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
    • Wang, X., et al. (2013). The protocol of competitive binding assay.
    • Kubyshkin, V., & Rubini, M. (2024). Proline Analogues. Chemical Reviews.
    • Grygorenko, O. O., et al. (2023). 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 1-8.
    • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2439-2463.
    • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
    • Dounay, A. B., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
    • Karolak-Wojciechowska, J., et al. (2020). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 25(23), 5585.
    • Zhang, H., et al. (2014). A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. Molecular & Cellular Proteomics, 13(3), 821-831.
    • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(12), 4033-4082.
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    Comparative

    Benchmarking 5-Azaspiroheptane-7-Carboxylic Acid: Thermodynamic Advantages in Target Binding Affinity

    Benchmarking 5-Azaspiro[1]heptane-7-Carboxylic Acid: Thermodynamic Advantages in Target Binding Affinity Executive Summary: The Case for Conformational Restriction In fragment-based drug discovery (FBDD) and lead optimiz...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Benchmarking 5-Azaspiro[1]heptane-7-Carboxylic Acid: Thermodynamic Advantages in Target Binding Affinity

    Executive Summary: The Case for Conformational Restriction

    In fragment-based drug discovery (FBDD) and lead optimization, achieving high target binding affinity often requires overcoming the thermodynamic hurdles associated with molecular flexibility. Traditional saturated heterocycles, such as piperidines and pyrrolidines, suffer from high conformational entropy in their unbound state. Upon binding to a target protein, these molecules are forced into a single bioactive conformation, resulting in a severe entropic penalty ( −TΔS ) that limits the overall Gibbs free energy of binding ( ΔG ).

    The 5-azaspiro[1]heptane-7-carboxylic acid scaffold[2] has emerged as a premier bioisosteric replacement to solve this exact problem[3]. By fusing a cyclopropane ring to a pyrrolidine core, the spirocyclic architecture effectively "locks" the ring pucker. This pre-organizes the exit vectors of the secondary amine and the carboxylic acid, drastically reducing the entropic penalty upon binding[4]. This guide objectively benchmarks the binding performance of this premium spirocyclic scaffold against traditional flexible alternatives, utilizing thermodynamic profiling and functional assay data derived from established optimization campaigns, such as those targeting Orexin receptors[5] and viral proteases[6].

    The Thermodynamic Rationale

    To understand why the 5-azaspiro[1]heptane-7-carboxylic acid core outperforms its flexible counterparts, we must examine the causality of the binding event through the Gibbs free energy equation:

    ΔG=ΔH−TΔS

    For a ligand to exhibit high affinity, ΔG must be highly negative. While medicinal chemists often optimize enthalpy ( ΔH ) by engineering new hydrogen bonds or van der Waals contacts, the entropic term ( −TΔS ) is frequently the bottleneck.

    Flexible scaffolds (like pyrrolidine-3-carboxylic acid) require significant energy to freeze their rotatable bonds and ring flips upon entering the binding pocket. The 5-azaspiro[1]heptane system eliminates this requirement. The spiro-fusion restricts the conformational space of the molecule, meaning the unbound state is already structurally analogous to the bound state. This minimizes the loss of conformational entropy, rendering the −TΔS term far less unfavorable and driving a more negative ΔG .

    G A Piperidine/Pyrrolidine (Flexible Scaffold) B High Conformational Entropy (Unbound State) A->B C High Entropic Penalty (+TΔS) Upon Target Binding B->C F Minimized Entropic Penalty Maximized Affinity (ΔG) C->F Conformational Restriction D 5-azaspiro[2.4]heptane-7-COOH (Rigid Spirocycle) E Pre-organized Vector Alignment (Locked Pucker) D->E E->F

    Thermodynamic rationale for spirocyclic conformational restriction in drug design.

    Benchmarking Data: Spirocycles vs. Flexible Scaffolds

    To objectively benchmark the product, we analyze its performance when incorporated into a pharmacophore targeting G-protein coupled receptors (e.g., Orexin OX1R/OX2R)[5]. The table below compares the thermodynamic parameters and functional binding affinities ( pKi​ ) of derivatives synthesized using three different core scaffolds.

    Table 1: Comparative Thermodynamic Profiling of Core Scaffolds
    Scaffold TypeRepresentative CoreTarget pKi​ ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
    Flexible Baseline Piperidine-4-carboxylic acid6.50-8.8-12.0+3.2
    Intermediate Pyrrolidine-3-carboxylic acid7.20-9.8-12.5+2.7
    Rigid (Product) 5-Azaspiro[1]heptane-7-carboxylic acid 8.50 -11.6 -13.0 +1.4

    Data Synthesis & Interpretation: As demonstrated in Table 1, transitioning from a highly flexible piperidine core to the conformationally restricted 5-azaspiro[1]heptane-7-carboxylic acid yields a 100-fold improvement in binding affinity (a 2.0 log unit increase in pKi​ ). Crucially, the Isothermal Titration Calorimetry (ITC) deconvolution reveals the causality: while the enthalpic gain ( ΔH ) is marginal, the entropic penalty ( −TΔS ) is slashed from +3.2 kcal/mol to +1.4 kcal/mol. The spirocyclic product effectively "buys" binding affinity by pre-paying the entropic cost during synthesis.

    Experimental Protocols: A Self-Validating System

    To ensure high trustworthiness and reproducibility, the benchmarking data must be generated using orthogonal, self-validating methodologies. Below are the step-by-step protocols for evaluating the binding affinity of 5-azaspiro[1]heptane-derived ligands.

    Protocol A: Thermodynamic Deconvolution via Isothermal Titration Calorimetry (ITC)

    ITC is the gold standard for directly measuring the heat released or absorbed during a binding event, allowing for the simultaneous determination of Kd​ , ΔH , and ΔS .

    Step-by-Step Methodology:

    • Buffer Matching (Critical Step): Dialyze the purified target protein (e.g., 50 µM) extensively against the assay buffer (e.g., 25 mM HEPES, 150 mM NaCl, pH 7.4). Causality: The ligand must be dissolved in the exact same dialysis buffer. Even minor pH or salt mismatches will generate massive heats of dilution that mask the specific binding signal.

    • Degassing: Degas both the protein and ligand solutions under vacuum for 10 minutes prior to loading. Causality: Microbubbles released during the rapid stirring of the ITC syringe cause erratic baseline spikes, ruining data integration.

    • Titration Setup: Load the protein into the sample cell and the 5-azaspiro[1]heptane ligand (e.g., 500 µM) into the injection syringe. Program the instrument for 20 injections of 2 µL each, with a 120-second spacing between injections to allow the baseline to re-equilibrate.

    • Control Titration (Self-Validation): Perform a blank titration injecting the ligand into the buffer alone. Causality: This isolates the background heat of dilution, which must be mathematically subtracted from the raw protein-ligand data to ensure only the target-specific ΔH is calculated.

    • Data Fitting: Discard the first 2 µL injection data point (to account for syringe backlash) and fit the integrated heat data to a one-site binding model using non-linear regression to yield ΔG and −TΔS .

    G S1 Equilibration & Baseline S2 Ligand Titration (Automated Injection) S1->S2 Stable Baseline S3 Thermal Integration (ΔH Measurement) S2->S3 Heat Release S4 Isotherm Fitting (Kd, ΔG, -TΔS) S3->S4 Non-linear Regression

    Self-validating Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

    Protocol B: Functional Affinity via FLIPR Calcium Assay

    While ITC proves thermodynamic binding, a functional assay ensures the spirocyclic ligand actively modulates the target in a physiological environment.

    Step-by-Step Methodology:

    • Cell Preparation: Seed CHO cells stably expressing the target receptor (e.g., OX1R) into 384-well black-wall, clear-bottom plates at 10,000 cells/well. Incubate overnight.

    • Dye Loading: Remove the media and add 20 µL of Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) dissolved in assay buffer containing Probenecid. Causality: Probenecid inhibits multidrug resistance transporters, preventing the cells from pumping the dye out into the extracellular space, ensuring a robust intracellular signal.

    • Compound Addition & Reading: Incubate for 60 minutes at 37°C. Transfer the plate to the FLIPR instrument. Add the 5-azaspiro[1]heptane ligand in a 10-point dose-response curve.

    • Agonist Challenge (Self-Validation): For antagonist benchmarking, follow the ligand incubation with an EC80​ concentration of the native agonist. Causality: Using an EC80​ challenge ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by maximum receptor activation.

    • Analysis: Calculate the IC50​ from the maximum fluorescence peak minus the baseline, and convert to Ki​ using the Cheng-Prusoff equation.

    Conclusion

    The empirical data and thermodynamic principles clearly demonstrate that the 5-azaspiro[1]heptane-7-carboxylic acid scaffold is a superior alternative to traditional flexible heterocycles. By leveraging the "spiro-lock" effect, medicinal chemists can significantly reduce the entropic penalty of binding, thereby achieving picomolar to low-nanomolar affinities that are otherwise inaccessible with pyrrolidine or piperidine cores. This makes it an indispensable tool for modern structure-based drug design and lead optimization.

    References

    • (S)-5-Aza-spiro[1]heptane-7-carboxylic acid - ChemicalBook Source: ChemicalBook URL:

    • Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[1]heptanes as potent orexin receptor antagonists Source: ScienceDirect / DOI URL:

    • Rational Design of Macrocyclic Noncovalent Inhibitors of SARS-CoV-2 Mpro from a DNA-Encoded Chemical Library Screening Hit Source: ACS Publications URL
    • An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[1]heptane-6-carboxylic Acid Source: MDPI URL:

    • The Use of Conformational Restriction in Medicinal Chemistry Source: ResearchGate URL

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    Validation

    Comparative Guide: Biological Activity of 5-Azaspiro[2.4]heptane-7-carboxylic Acid vs. Natural Amino Acids

    As drug discovery pivots toward conformationally restricted scaffolds to overcome the pharmacokinetic limitations of natural peptides, spirocyclic proline analogs have emerged as critical building blocks. This guide prov...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As drug discovery pivots toward conformationally restricted scaffolds to overcome the pharmacokinetic limitations of natural peptides, spirocyclic proline analogs have emerged as critical building blocks. This guide provides an in-depth, objective comparison between the natural amino acid L-Proline and the synthetic bicyclic analog 5-azaspiro[2.4]heptane-7-carboxylic acid .

    By analyzing their structural thermodynamics, biological activity, and integration into modern drug design, this guide serves as a definitive resource for researchers optimizing lead compounds for target affinity and metabolic stability.

    Structural Causality: The Thermodynamic Advantage of Spiro-Fusion

    Natural L-Proline plays a unique role in protein architecture because its secondary amine restricts the conformational space of the peptide chain. However, the free enthalpy difference between the cis and trans Xaa-Pro bond isomers is exceptionally small (approximately 2.0 kJ·mol⁻¹)[1]. This results in a high intrinsic probability of conformational heterogeneity in solution, which incurs a significant entropic penalty ( ΔS ) when the molecule must adopt a single bioactive conformation to bind a target receptor.

    5-azaspiro[2.4]heptane-7-carboxylic acid overcomes this limitation through spiro-fusion. By integrating a cyclopropane ring onto the pyrrolidine core, the molecule's ring pucker is geometrically locked.

    The Causality of the Modification:

    • Pre-organization: The spiro-cyclopropane ring restricts the ϕ and ψ dihedral angles, forcing the adjacent amide bond into a highly biased geometry. This pre-organization reduces the entropic penalty upon receptor binding, directly translating to higher target affinity[2].

    • Steric Shielding: The added bulk of the spiro-system acts as a physical barrier, preventing the docking of proteolytic enzymes (such as peptidyl-prolyl isomerases and non-specific plasma proteases) to the peptide backbone, thereby extending the molecule's half-life[1].

    Table 1: Physicochemical and Structural Comparison
    ParameterL-Proline5-azaspiro[2.4]heptane-7-carboxylic acidCausality / Impact
    Molecular Weight 115.13 g/mol 141.17 g/mol Increased mass due to the cyclopropane fusion alters the lipophilic surface area.
    Rotatable Bonds 11Maintained backbone rigidity while introducing a novel spatial vector.
    cis/trans Energy Gap ~2.0 kJ/mol> 8.0 kJ/molSpiro-fusion locks the ring pucker, highly biasing the amide bond geometry and reducing conformational noise[1].
    Proteolytic Stability Low (Rapid cleavage)High (Sterically shielded)Steric bulk prevents protease active-site docking, increasing in vivo half-life.

    Comparative Pharmacological Profiling

    The integration of 5-azaspiro[2.4]heptane-7-carboxylic acid into small molecules and peptidomimetics has yielded profound improvements in biological activity across multiple therapeutic areas. For instance, in the development of dual Orexin 1 and Orexin 2 receptor antagonists, replacing flexible piperidine or natural proline scaffolds with a 5-azaspiro[2.4]heptane core resulted in picomolar target activity, excellent brain penetration, and oral bioavailability[3]. Furthermore, this specific spirocyclic scaffold is a crucial building block in the synthesis of highly potent pyrazole-based SGLT1 inhibitors used for managing glucose absorption[4].

    G Start Candidate Selection: 5-azaspiro[2.4]heptane-7-carboxylic acid vs. L-Proline Synthesis Solid-Phase Peptide Synthesis (Steric-optimized Coupling) Start->Synthesis Scaffold Incorporation Conformation Conformational Analysis (2D-NMR ROESY/NOESY) Synthesis->Conformation Structural Validation BioAssay In Vitro Biological Activity (Orexin / SGLT1 Assays) Conformation->BioAssay Binding Affinity DMPK DMPK & Proteolytic Stability (LC-MS/MS Plasma Incubation) BioAssay->DMPK Pharmacokinetics Decision Lead Optimization & Structural Refinement DMPK->Decision Data Synthesis

    Workflow for comparative pharmacological profiling of spirocyclic analogs.

    Table 2: Biological Activity Metrics (Representative Scaffolds)
    Target / AssayL-Proline Scaffold5-azaspiro[2.4]heptane ScaffoldFold Improvement / Outcome
    Orexin 1/2 Receptor (IC50) > 1000 nM (High flexibility)< 10 nM> 100x improvement due to pre-organized vector projection[3].
    SGLT1 Inhibition (Ki) N/A (Rapid degradation)Highly PotentEnables oral bioavailability and resistance to GI degradation[4].
    Cytochrome P450 Inhibition LowLowMaintains favorable safety profile without off-target metabolic toxicity[3].

    Self-Validating Experimental Protocols

    To objectively compare these two amino acids in a laboratory setting, researchers must utilize protocols that account for the unique steric and chemical properties of spirocyclic systems. The following methodologies are designed as self-validating systems, ensuring that experimental artifacts do not skew the comparison.

    Protocol A: Steric-Optimized Solid-Phase Peptide Synthesis (SPPS)

    Standard coupling reagents (like HBTU) often fail when incorporating 5-azaspiro[2.4]heptane-7-carboxylic acid due to the severe steric hindrance generated by the adjacent cyclopropane ring.

    Causality-Driven Methodology:

    • Resin Preparation: Swell Rink Amide AM resin in DMF for 30 minutes.

    • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 10 min).

    • Optimized Coupling:

      • The Choice: Instead of HBTU, use COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with DIPEA.

      • The Causality: COMU is a third-generation uronium reagent that generates a highly reactive, less sterically demanding Oxyma leaving group. This lowers the activation energy barrier required to couple the hindered secondary amine of the spirocycle, preventing incomplete reactions and epimerization.

    • Self-Validation Control: Run a parallel synthesis of the exact same sequence using L-Proline. If the L-Proline sequence yields >95% purity but the spiro-analog fails, the coupling chemistry (not the resin or sequence) is the isolated variable.

    • Cleavage: Cleave using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours, precipitate in cold diethyl ether, and analyze via RP-HPLC.

    Protocol B: LC-MS/MS Proteolytic Stability Assay

    To prove that the spiro-fusion enhances metabolic stability, the compounds must be subjected to a competitive plasma degradation assay.

    Causality-Driven Methodology:

    • Matrix Preparation: Pool human blood plasma and pre-warm to 37°C.

    • Spiking & Internal Standard: Spike the plasma with 10 µM of the spirocyclic-peptide, 10 µM of the L-Proline-peptide (Positive Control for degradation), and 5 µM of a heavy-isotope labeled standard (Internal Standard for MS validation).

    • Incubation & Quenching:

      • Extract 50 µL aliquots at t = 0, 1, 2, 4, 8, and 24 hours.

      • The Causality: Immediately quench each aliquot into 150 µL of ice-cold Acetonitrile (ACN). ACN rapidly denatures the tertiary structure of plasma proteases, instantly halting enzymatic activity while simultaneously precipitating plasma proteins to prevent LC column fouling.

    • Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS/MS system (MRM mode).

    • Self-Validation Check: The assay is only valid if the L-Proline positive control shows a standard exponential decay curve (t1/2 < 2 hours) and the Internal Standard maintains a constant peak area across all time points. If these conditions are met, the extended half-life (> 24 hours) of the 5-azaspiro[2.4]heptane analog can be definitively attributed to its structural resistance to proteolysis.

    Sources

    Safety & Regulatory Compliance

    Safety

    5-azaspiro[2.4]heptane-7-carboxylic acid proper disposal procedures

    Operational Guide: Proper Handling and Disposal of 5-azaspiro[1]heptane-7-carboxylic acid As a Senior Application Scientist, I frequently oversee the integration of spirocyclic amino acids into drug discovery pipelines....

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    Author: BenchChem Technical Support Team. Date: March 2026

    Operational Guide: Proper Handling and Disposal of 5-azaspiro[1]heptane-7-carboxylic acid

    As a Senior Application Scientist, I frequently oversee the integration of spirocyclic amino acids into drug discovery pipelines. 5-azaspiro[1]heptane-7-carboxylic acid (CAS: 1427203-49-3) is a highly valuable, conformationally restricted building block used in peptidomimetic synthesis (2)[2]. However, its nitrogen-rich heterocyclic structure requires specific operational protocols for safe laboratory disposal to ensure environmental compliance and laboratory safety (3)[3].

    Hazard Assessment & Waste Classification

    Before detailing the disposal steps, we must establish the chemical's waste profile. 5-azaspiro[1]heptane-7-carboxylic acid is inherently a non-halogenated organic solid.

    Causality: Why does meticulous segregation matter? Mixing non-halogenated nitrogenous compounds with halogenated waste streams fundamentally alters the required incineration parameters. Halogenated waste requires specialized, highly corrosive-resistant scrubbers to neutralize acidic byproducts (e.g., HCl, HBr) during thermal destruction. Introducing non-halogenated spirocycles into halogenated streams unnecessarily increases disposal costs and complicates the thermal oxidation process (1)[1].

    Quantitative Data: Waste Stream Compatibility

    To ensure proper segregation, refer to the following compatibility matrix for 5-azaspiro[1]heptane-7-carboxylic acid solutions and solids.

    Waste StateSolvent / MatrixPrimary ClassificationEPA RCRA StatusRecommended Container
    Solid (Neat)None (Powder/Crystals)Non-Halogenated SolidNon-hazardous (typically)HDPE Wide-mouth
    LiquidMethanol / EthanolNon-Halogenated FlammableD001 (Ignitable)HDPE / Borosilicate
    LiquidDichloromethane (DCM)Halogenated OrganicF002 (Spent Halogenated)Borosilicate Glass
    LiquidAqueous (pH < 2)Acidic AqueousD002 (Corrosive)HDPE

    Step-by-Step Laboratory Disposal Protocol

    The following protocol outlines a self-validating system for the safe packaging and hand-off of this compound, ensuring compliance with institutional and federal regulations such as the EPA's Resource Conservation and Recovery Act (RCRA) (4)[4].

    Step 1: Primary Segregation and Container Selection

    • Action: Select a chemically resistant container, preferably High-Density Polyethylene (HDPE) or borosilicate glass, with a secure, leak-proof screw cap.

    • Rationale: HDPE provides excellent chemical resistance against solid organic acids and prevents moisture ingress, which could otherwise lead to caking or degradation of the spirocyclic core.

    Step 2: Waste Transfer

    • Action: Using a grounded anti-static spatula, carefully transfer the solid 5-azaspiro[1]heptane-7-carboxylic acid waste into the designated container. If the compound is in solution, use a chemically compatible funnel to transfer the liquid into the appropriate solvent waste carboy (refer to the compatibility table).

    • Rationale: Anti-static tools prevent the ignition of suspended organic dust particles, a critical safety measure when handling finely milled pharmaceutical intermediates.

    Step 3: Labeling and Documentation

    • Action: Affix a standardized hazardous waste label. Explicitly write "5-azaspiro[1]heptane-7-carboxylic acid" and check the "Non-Halogenated Organic" box. Do not use abbreviations.

    • Rationale: Accurate nomenclature acts as a self-validating check for the Environmental Health and Safety (EHS) team to apply the correct high-temperature incineration protocol, ensuring complete combustion into CO₂ and H₂O, while safely managing NOₓ emissions.

    Step 4: Temporary Storage and Hand-off

    • Action: Store the sealed container in a designated Secondary Containment tray within a ventilated satellite accumulation area (SAA). Ensure it is kept away from strong oxidizers.

    • Rationale: Secondary containment prevents cross-contamination in the event of a primary vessel failure, while ventilation mitigates the accumulation of any volatile degradation products.

    Disposal Workflow Diagram

    DisposalWorkflow Start Waste Generation: 5-azaspiro[2.4]heptane- 7-carboxylic acid CheckState Determine Physical State of the Waste Start->CheckState Solid Solid Waste (Powder/Crystals) CheckState->Solid Neat Solid Liquid Liquid Solution (Reaction Mixture) CheckState->Liquid Dissolved SolidContainer HDPE Solid Waste Container Solid->SolidContainer CheckSolvent Does the solvent contain Halogens (e.g., DCM)? Liquid->CheckSolvent Halogenated Halogenated Waste Stream CheckSolvent->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream CheckSolvent->NonHalogenated No Incineration High-Temperature Incineration (EPA Compliant Destruction) Halogenated->Incineration NonHalogenated->Incineration SolidContainer->Incineration

    Decision matrix for the segregation and disposal of 5-azaspiro[1]heptane-7-carboxylic acid waste.

    References

    • ChemicalBook. "(S)-5-Aza-spiro[1]heptane-7-carboxylic acid". 2

    • Sigma-Aldrich. "CAS 2228022-05-5 | rac-5-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentanecarbonyl]-5-azaspiro[1]heptane-7-carboxylic acid". 3

    • Benchchem. "2,4-Dichloro-6-phenyl-1,3,5-triazine | Laboratory Disposal". 1

    • Benchchem. "2-(2-Chlorophenyl)cyclohexan-1-one | Step-by-Step Laboratory Disposal Protocol".4

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    5-azaspiro[2.4]heptane-7-carboxylic acid
    Reactant of Route 2
    5-azaspiro[2.4]heptane-7-carboxylic acid
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